Tetrahydro-4H-thiopyran-4-one 1-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-oxothian-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c6-5-1-3-8(7)4-2-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSXIGLHRRJGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337727 | |
| Record name | Tetrahydro-4H-thiopyran-4-one 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17396-36-0 | |
| Record name | Tetrahydro-4H-thiopyran-4-one 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1lambda4-thiane-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tetrahydro-4H-thiopyran-4-one 1-oxide: Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of Tetrahydro-4H-thiopyran-4-one 1-oxide, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of specific experimental data for this sulfoxide, this document focuses on its synthesis and contextualizes its characteristics with data from its parent compound, Tetrahydro-4H-thiopyran-4-one, and its oxidized counterpart, Tetrahydro-4H-thiopyran-4-one 1,1-dioxide.
Core Chemical Properties
For comparative purposes, the properties of the parent sulfide and the corresponding sulfone are presented below.
Table 1: Physicochemical Properties of Tetrahydro-4H-thiopyran-4-one and its 1,1-dioxide Derivative
| Property | Tetrahydro-4H-thiopyran-4-one | Tetrahydro-4H-thiopyran-4-one 1,1-dioxide |
| CAS Number | 1072-72-6[1] | 17396-35-9[2] |
| Molecular Formula | C₅H₈OS[1] | C₅H₈O₃S[3] |
| Molecular Weight | 116.18 g/mol [1] | 148.18 g/mol |
| Appearance | White to light yellow or sandy brown crystalline solid[2] | Data not available |
| Melting Point | 58 to 60 °C[2] | Data not available |
| Boiling Point | 218.7 °C at 760 mmHg[2] | Data not available |
| Density | 1.134 g/cm³[2] | Data not available |
| Solubility | Soluble in benzene, toluene, xylene, and various alcohols; Insoluble in water[2] | Data not available |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is through the controlled oxidation of its parent sulfide, Tetrahydro-4H-thiopyran-4-one.
Oxidation of Tetrahydro-4H-thiopyran-4-one
Experimental Protocol:
This procedure outlines the selective oxidation of the sulfide to the sulfoxide.
-
Materials:
-
Tetrahydro-4H-thiopyran-4-one
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve Tetrahydro-4H-thiopyran-4-one in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve one equivalent of m-CPBA in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of the thioether at 0 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide.
-
The crude product can be further purified by column chromatography or recrystallization.
-
Further oxidation with an additional equivalent of m-CPBA will yield the corresponding sulfone, Tetrahydro-4H-thiopyran-4-one 1,1-dioxide.[2]
Workflow for the Synthesis and Oxidation of Tetrahydro-4H-thiopyran-4-one:
Caption: Synthetic pathway to Tetrahydro-4H-thiopyran-4-one and its subsequent oxidation.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Protons alpha to the sulfoxide and carbonyl groups would be expected to show a downfield shift compared to the parent sulfide due to the electron-withdrawing nature of the S=O bond. |
| ¹³C NMR | The carbon atoms adjacent to the sulfoxide group are expected to be deshielded and appear at a lower field compared to the parent sulfide. The carbonyl carbon signal would also be present. |
| IR Spectroscopy | A strong absorption band characteristic of the S=O stretch is expected, typically in the range of 1000-1100 cm⁻¹. The C=O stretch of the ketone would also be a prominent peak. |
| Mass Spectrometry | The molecular ion peak would confirm the molecular weight of 132.18 g/mol . Fragmentation patterns would likely involve the loss of the sulfoxide group and cleavage of the heterocyclic ring. |
Potential Biological Activity and Applications
Derivatives of thiopyran-4-one and their sulfoxides have garnered interest in medicinal chemistry for their potential therapeutic properties. Research into 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides has shown that these compounds can act as prodrugs with anti-kinetoplastidal activity, suggesting a potential avenue of investigation for the title compound.[4] The sulfoxide moiety can influence a molecule's polarity, solubility, and metabolic stability, making it a valuable functional group in drug design.
The oxidation of a sulfide to a sulfoxide can be a key step in the metabolic pathway of sulfur-containing drugs. Understanding the properties of this compound is therefore relevant for the development of new therapeutics based on the thiopyran scaffold.
Logical Relationship of Thiopyran Derivatives in Drug Discovery:
Caption: Role of sulfoxidation in the development of thiopyran-based drug candidates.
Conclusion
This compound is a molecule of interest in synthetic and medicinal chemistry. While a comprehensive dataset of its physical and spectroscopic properties is not yet publicly available, its synthesis is well-established through the controlled oxidation of its sulfide precursor. The known biological activities of related thiopyran sulfoxides suggest that further investigation into the properties and potential applications of this compound is warranted. This guide serves as a foundational resource for researchers interested in exploring the chemistry and therapeutic potential of this and related heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Tetrahydro-4H-thiopyran-4-one1,1-dioxide | C5H8O3S | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tetrahydro-4H-thiopyran-4-one 1-oxide: Structure, Bonding, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, bonding, and synthesis of Tetrahydro-4H-thiopyran-4-one 1-oxide. While detailed experimental data for this specific sulfoxide is limited in publicly available literature, this document compiles the known information and provides comparative data from its precursor, Tetrahydro-4H-thiopyran-4-one, to offer valuable insights for researchers in synthetic and medicinal chemistry.
Chemical Structure and Bonding
This compound is a heterocyclic organic compound featuring a six-membered saturated ring containing a sulfur atom, a ketone group at the 4-position, and an oxygen atom double-bonded to the sulfur atom (a sulfoxide). The presence of the chiral sulfoxide group introduces stereochemistry to the molecule, with the oxygen atom existing in either an axial or equatorial position relative to the thiopyran ring.
The bonding in the molecule consists of single covalent bonds between the carbon, hydrogen, and sulfur atoms, a double bond in the carbonyl group (C=O), and a polar covalent double bond in the sulfoxide group (S=O). The geometry of the thiopyran ring is expected to adopt a chair conformation to minimize steric strain.
Conformational Analysis:
Physicochemical and Spectroscopic Data
Detailed experimental quantitative data for this compound is scarce. However, data for its precursor, Tetrahydro-4H-thiopyran-4-one, is well-documented and can serve as a valuable reference.
Physicochemical Properties of Tetrahydro-4H-thiopyran-4-one
| Property | Value |
| Molecular Formula | C₅H₈OS |
| Molecular Weight | 116.18 g/mol |
| CAS Number | 1072-72-6 |
| Melting Point | 58-60 °C |
| Boiling Point | 218.7 °C at 760 mmHg |
| Density | 1.134 g/cm³ |
| Solubility | Soluble in benzene, toluene, xylene, and various alcohols. Insoluble in water. |
Spectroscopic Data of Tetrahydro-4H-thiopyran-4-one
¹H NMR (CDCl₃):
| Chemical Shift (δ) ppm | Protons | Multiplicity |
| ~2.9 | 4H (H₂, H₆) | Triplet |
| ~2.8 | 4H (H₃, H₅) | Triplet |
¹³C NMR (CDCl₃):
| Chemical Shift (δ) ppm | Carbon |
| ~210 | C₄ (C=O) |
| ~47 | C₂, C₆ |
| ~30 | C₃, C₅ |
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Functional Group |
| ~1710 | C=O stretch |
| ~680 | C-S-C stretch |
Experimental Protocols
Synthesis of this compound
The most common method for the preparation of this compound is the controlled oxidation of its sulfide precursor, Tetrahydro-4H-thiopyran-4-one.
Materials:
-
Tetrahydro-4H-thiopyran-4-one
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Tetrahydro-4H-thiopyran-4-one (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of the thioether at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash it successively with saturated aqueous NaHCO₃ solution and saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship of the compounds discussed.
An In-depth Technical Guide to Tetrahydro-4H-thiopyran-4-one 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-4H-thiopyran-4-one 1-oxide is a heterocyclic organic compound of growing interest in medicinal chemistry and drug development. As a sulfoxide derivative of the tetrahydro-4H-thiopyran-4-one scaffold, it serves as a versatile synthetic intermediate. The introduction of the sulfoxide group modifies the physicochemical properties of the parent molecule, influencing its polarity, solubility, and metabolic stability. This can be strategically utilized in prodrug design, where the sulfoxide may be reduced or oxidized in vivo to modulate biological activity. Recent research has highlighted the potential of related thiopyran S-oxides in the development of novel therapeutic agents, particularly in the context of anti-kinetoplastidal drugs.[1] This technical guide provides a comprehensive overview of the nomenclature, chemical data, synthesis, and a potential mechanistic pathway of this compound.
Nomenclature and Chemical Identity
Proper identification of a chemical entity is fundamental for research and regulatory purposes. The nomenclature and Chemical Abstracts Service (CAS) number for this compound are provided below.
| Identifier | Value |
| Systematic Name | This compound |
| CAS Number | 17396-36-0 |
| Molecular Formula | C5H8O2S |
| Molecular Weight | 132.18 g/mol |
| InChI Key | CZSXIGLHRRJGPZ-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Tetrahydro-4H-thiopyran-4-one |
| CAS Number | 1072-72-6 |
| Molecular Formula | C5H8OS |
| Molecular Weight | 116.18 g/mol |
| Appearance | White to pale cream crystals or powder |
| Melting Point | 59.0-65.0 °C |
| Boiling Point | 218.7 °C at 760 mmHg |
| Solubility | Soluble in benzene, toluene, xylene, and various alcohols. Insoluble in water. |
Table 2: Spectroscopic Data for Tetrahydro-4H-thiopyran-4-one (Parent Compound)
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 2.80-2.95 (m, 4H), 3.00-3.15 (m, 4H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 28.9, 46.9, 210.8 |
| Infrared (KBr) | ν (cm⁻¹): ~1710 (C=O stretch) |
| Mass Spectrometry (EI) | m/z: 116 (M⁺), 87, 60, 55 |
Experimental Protocols
The synthesis of this compound is typically achieved through the controlled oxidation of its parent compound, Tetrahydro-4H-thiopyran-4-one.
Protocol 1: Synthesis of this compound
This protocol describes the selective oxidation of the sulfide to a sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Tetrahydro-4H-thiopyran-4-one
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve Tetrahydro-4H-thiopyran-4-one (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add a solution of m-CPBA (approximately 1.0-1.1 equivalents) in dichloromethane dropwise to the cooled solution. The stoichiometry is critical to favor the formation of the sulfoxide over the sulfone.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Signaling Pathways and Experimental Workflows
While specific signaling pathways involving this compound are not extensively documented, its role as a potential prodrug in anti-kinetoplastidal therapy provides a logical framework for its mechanism of action.[1] The sulfoxide can be considered a masked form of a more reactive species.
Prodrug Bioactivation Pathway
The following diagram illustrates a plausible bioactivation pathway for derivatives of this compound in an anti-parasitic context. The core concept is that the less toxic sulfoxide prodrug is metabolized in the target parasite to a more reactive species that can engage with cellular targets.
Caption: Proposed bioactivation of a thiopyran-4-one S-oxide prodrug.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines a typical workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and analysis.
References
- 1. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Full text of "EPA/NIH mass spectral data base : volume 1. molecular weights 30-186" [archive.org]
Unveiling the Journey of Tetrahydro-4H-thiopyran-4-one 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and key experimental protocols related to Tetrahydro-4H-thiopyran-4-one 1-oxide, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its synthesis, characterization, and relevant chemical transformations, tailored for professionals in the fields of chemical research and drug development.
Introduction and Historical Context
The precise moment of the first synthesis and discovery of this compound is not widely documented in a single seminal publication. Its history is intrinsically linked to the broader exploration of cyclic sulfides and their oxidation products. Early investigations into the chemistry of sulfur-containing heterocycles laid the groundwork for the eventual synthesis and characterization of this sulfoxide.
The parent compound, Tetrahydro-4H-thiopyran-4-one (also known as thian-4-one), has been a subject of study for a considerable time, with various synthetic methods developed for its preparation.[1][2] The subsequent oxidation of the sulfide group in this molecule to a sulfoxide represents a fundamental transformation in organic sulfur chemistry. While modern methods for the synthesis of related sulfoxides are well-established, a definitive historical account of the first preparation of the title compound remains elusive in readily available literature.
Synthesis and Experimental Protocols
The primary route to this compound involves the controlled oxidation of its sulfide precursor, Tetrahydro-4H-thiopyran-4-one. Several oxidizing agents and conditions have been employed for this transformation, with varying degrees of selectivity and efficiency.
Synthesis of the Precursor: Tetrahydro-4H-thiopyran-4-one
A common and historically significant method for the synthesis of Tetrahydro-4H-thiopyran-4-one is the Dieckmann condensation of diesters of 3,3'-thiodipropionic acid.
Experimental Protocol: Dieckmann Condensation
-
Reaction: A solution of dimethyl 3,3'-thiodipropionate in an anhydrous, inert solvent (e.g., toluene or benzene) is treated with a strong base, such as sodium hydride or sodium methoxide.
-
Work-up: The resulting β-keto ester is then hydrolyzed and decarboxylated, typically by heating with an aqueous acid (e.g., sulfuric acid), to yield Tetrahydro-4H-thiopyran-4-one.
-
Purification: The crude product is purified by vacuum distillation or recrystallization.
Oxidation to this compound
The selective oxidation of the sulfur atom in Tetrahydro-4H-thiopyran-4-one to the sulfoxide requires careful control of the reaction conditions to avoid over-oxidation to the sulfone.
Experimental Protocol: Oxidation with Hydrogen Peroxide
A historically relevant and straightforward method for the oxidation of thioethers is the use of hydrogen peroxide.
-
Reagents: Tetrahydro-4H-thiopyran-4-one is dissolved in a suitable solvent, such as acetic acid or a mixture of tetrahydrofuran and chloroform.
-
Procedure: A stoichiometric amount of hydrogen peroxide (typically 30% aqueous solution) is added dropwise to the solution of the sulfide, often at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the sulfoxide.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove excess peroxide and the solvent. This may involve washing with a reducing agent solution (e.g., sodium bisulfite) followed by extraction with an organic solvent. The crude sulfoxide is then purified by column chromatography or recrystallization.
Experimental Protocol: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
A widely used and generally more selective method for the preparation of sulfoxides involves the use of peroxy acids like m-CPBA.
-
Reagents: Tetrahydro-4H-thiopyran-4-one is dissolved in an inert solvent, typically a chlorinated solvent such as dichloromethane or chloroform.
-
Procedure: The solution is cooled in an ice bath, and a solution of one equivalent of m-CPBA in the same solvent is added dropwise.
-
Monitoring and Work-up: The reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is washed with a basic solution (e.g., saturated sodium bicarbonate) to remove the resulting m-chlorobenzoic acid, followed by washing with brine. The organic layer is then dried and the solvent removed under reduced pressure.
-
Purification: The product is purified by column chromatography or recrystallization.
Quantitative Data
The following tables summarize key quantitative data for Tetrahydro-4H-thiopyran-4-one and its 1-oxide derivative.
Table 1: Physical and Chemical Properties
| Property | Tetrahydro-4H-thiopyran-4-one | This compound |
| Molecular Formula | C₅H₈OS[3] | C₅H₈O₂S |
| Molecular Weight | 116.18 g/mol [3] | 132.18 g/mol |
| Appearance | White to light yellow crystalline solid[2] | Solid |
| Melting Point | 60-64 °C[4] | Data not readily available |
| Boiling Point | Not readily available | Data not readily available |
| CAS Number | 1072-72-6[3] | 17396-36-0[5] |
Table 2: Spectroscopic Data for Tetrahydro-4H-thiopyran-4-one
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ ~2.8-3.0 ppm (m, 8H) |
| ¹³C NMR (CDCl₃) | δ ~45.5 (CH₂), ~211.5 (C=O) |
| IR (KBr) | ~1710 cm⁻¹ (C=O stretch) |
Note: Detailed spectroscopic data for this compound is not consistently reported in easily accessible literature and would require experimental determination for definitive values.
Mandatory Visualizations
Synthesis Pathway of this compound
Caption: General synthesis pathway for this compound.
Experimental Workflow for the Oxidation of Tetrahydro-4H-thiopyran-4-one
Caption: A typical experimental workflow for the synthesis of the target compound.
Conclusion
This compound, while not having a widely celebrated discovery, holds a significant place in the landscape of heterocyclic and medicinal chemistry. Its synthesis, primarily through the controlled oxidation of the corresponding thioether, is a testament to the fundamental principles of organic chemistry. This guide provides a foundational understanding of its historical context, key synthetic methodologies, and essential data for researchers and professionals. Further exploration into the early literature of cyclic sulfide oxidation may yet uncover the seminal work that first brought this valuable compound to light.
References
"Tetrahydro-4H-thiopyran-4-one 1-oxide" synthesis from tetrahydro-4H-thiopyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Tetrahydro-4H-thiopyran-4-one 1-oxide from its precursor, tetrahydro-4H-thiopyran-4-one. The selective oxidation of the sulfur atom in the thiopyran ring is a critical transformation in medicinal chemistry, as the resulting sulfoxide often exhibits modulated physicochemical and biological properties, rendering it a valuable intermediate in the development of novel therapeutics.
Core Synthesis Pathway: Selective Oxidation
The primary method for the synthesis of this compound involves the selective oxidation of the sulfide group in tetrahydro-4H-thiopyran-4-one. Careful control of reaction conditions is paramount to prevent over-oxidation to the corresponding sulfone. Commonly employed oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Quantitative Data Summary
The selection of an appropriate synthetic route often depends on factors such as yield, reaction time, and purity of the final product. The following table summarizes quantitative data for the synthesis of this compound and related derivatives.
| Oxidizing Agent | Substrate | Solvent | Temperature | Reaction Time | Yield (%) | Purity | Reference |
| m-CPBA (~1.1 eq) | Tetrahydro-4H-thiopyran-4-one | Dichloromethane | 0 °C | 1-3 hours | Not explicitly stated for parent compound, but generally high for selective sulfoxidation. | Crude product often used directly, further purification by chromatography. | [1] |
| m-CPBA | 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one | Dichloromethane | Room Temp | Overnight | 32% (direct to sulfone was low) | - | [1][2] |
| Davis's Oxaziridine | 2,6-diaryl-tetrahydrothiopyran-4-ones | Dichloromethane | -78 °C to 0 °C | Not Specified | 82-86% | High, no sulfone formation observed. | [3] |
| Hydrogen Peroxide | 3,5-dimethyltetrahydro-4H-thiopyran-4-one | Tetrahydrofuran | Not Specified | Not Specified | Not Specified (forms sulfoxide) | - | [4] |
| Peracetic Acid | 2,6-DA-4-THTP | Dichloromethane | Not Specified | Not Specified | 50% (with significant sulfone byproduct) | Mixture of sulfoxide and sulfone. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible synthesis of this compound. The following section provides a detailed protocol for the widely used m-CPBA oxidation method.
Protocol: Synthesis of this compound using m-CPBA[1]
Materials:
-
Tetrahydro-4H-thiopyran-4-one (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve Tetrahydro-4H-thiopyran-4-one (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Oxidant: In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane. Add the m-CPBA solution dropwise to the stirred solution of the thioether at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
-
Solvent Removal: Concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude this compound. The crude product can often be used in subsequent steps without further purification or can be purified by column chromatography on silica gel.
Experimental Workflow and Signaling Pathways
Visualizing the experimental workflow can aid in understanding the sequence of operations and the logical connections between different steps of the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Concluding Remarks
The synthesis of this compound is a well-established process, with the oxidation of the parent thioether by m-CPBA being a reliable and commonly used method. The protocol provided in this guide, along with the summarized quantitative data, offers a solid foundation for researchers and drug development professionals. The choice of a specific synthetic strategy will ultimately be guided by the desired scale of the reaction, purity requirements, and the availability of reagents. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Oxidation of Thian-4-one to Tetrahydro-4H-thiopyran-4-one 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Tetrahydro-4H-thiopyran-4-one 1-oxide through the oxidation of thian-4-one (also known as Tetrahydro-4H-thiopyran-4-one). This key transformation is a valuable process in medicinal chemistry and organic synthesis, as the resulting sulfoxide and its derivatives often exhibit modulated biological and physicochemical properties.[1][2] This document details various experimental protocols, presents quantitative data for reaction parameters, and visualizes the synthetic pathways and workflows.
Chemical Properties and Spectroscopic Data
Thian-4-one is a heterocyclic organic compound that serves as a versatile starting material for the synthesis of more complex molecules due to its ketone functional group and the presence of a sulfur atom.[1]
Table 1: Physicochemical Properties of Thian-4-one [1]
| Property | Value |
| IUPAC Name | thian-4-one |
| CAS Number | 1072-72-6 |
| Molecular Formula | C₅H₈OS |
| Molecular Weight | 116.18 g/mol |
| Appearance | Sandy light brown colored crystals |
| Melting Point | 58 to 60 °C |
| Boiling Point | 218.7 °C at 760 mmHg |
| Density | 1.134 g/cm³ |
| Solubility | Soluble in benzene, toluene, xylene, and various alcohols. Insoluble in water. |
Table 2: Spectroscopic Data for Thian-4-one [3]
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (ppm) | ~2.9 (m, 4H, H2, H6), ~2.7 (m, 4H, H3, H5) |
| ¹³C NMR (ppm) | ~212 (C4, C=O), ~45 (C2, C6), ~30 (C3, C5) |
| IR (cm⁻¹) | ~1710 (C=O stretch) |
| Mass Spec (m/z) | 116 (M⁺) |
Oxidation of Thian-4-one: Synthesis of this compound
The selective oxidation of the sulfur atom in the thian-4-one ring to a sulfoxide is a common and important transformation.[1] This can be achieved using various oxidizing agents. A subsequent oxidation can further convert the sulfoxide to the corresponding sulfone, Tetrahydro-4H-thiopyran-4-one 1,1-dioxide.[2] A controlled, two-step approach, with the isolation of the intermediate sulfoxide, can offer greater control and higher overall yields, particularly for sensitive substrates.[2]
Reaction Pathway
Caption: Oxidation pathway of Thian-4-one to its sulfoxide and sulfone.
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound are provided below. The choice of method may depend on the desired scale, available reagents, and reaction sensitivity.
Protocol A: Oxidation using meta-Chloroperoxybenzoic acid (m-CPBA)
This protocol outlines a two-step procedure for the oxidation of thian-4-one to its sulfoxide and subsequently to the sulfone using m-CPBA. This method allows for better control over the reaction.[2]
Step 1: Synthesis of this compound (Sulfoxide)
-
Materials:
-
Thian-4-one (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve Thian-4-one (1.0 eq) in dichloromethane in a round-bottomed flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of the thian-4-one at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated NaHCO₃ solution.
-
Separate the organic layer, and wash it successively with saturated NaHCO₃ solution and saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide. This intermediate can often be used in the next step without further purification.[2]
-
Step 2: Oxidation of Sulfoxide to Tetrahydro-4H-thiopyran-4-one 1,1-dioxide (Sulfone)
-
Materials:
-
This compound (from Step 1) (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.2 - 1.5 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the crude sulfoxide from Step 1 in dichloromethane.
-
Add m-CPBA (1.2 - 1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, work up the reaction as described in Step 1 (quenching with NaHCO₃, extraction, washing, and drying).
-
After concentrating the organic layer, purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure Tetrahydro-4H-thiopyran-4-one 1,1-dioxide.[2]
-
Protocol B: Oxidation using Oxone®
This protocol provides an alternative method for the oxidation of thian-4-one to its sulfone using Oxone® (Potassium peroxymonosulfate).[2]
-
Materials:
-
Thian-4-one (1.0 eq)
-
Oxone® (Potassium peroxymonosulfate) (2.0 - 2.5 eq)
-
Sodium Bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Ethyl Acetate
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
-
Procedure:
-
In a round-bottomed flask, suspend Thian-4-one (1.0 eq) in a mixture of acetonitrile and water.
-
Add Sodium Bicarbonate to maintain a basic pH.
-
Add Oxone® (2.0 - 2.5 eq) portion-wise to the stirred suspension at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data on Oxidation Reactions
The following table summarizes reported methods for the oxidation of thian-4-one and its derivatives, highlighting the reagents, conditions, and yields.
Table 3: Summary of Oxidation Methods for Thian-4-one and Derivatives
| Oxidizing Agent | Substrate | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| m-CPBA | 2,6-diaryl-4H-tetrahydro-thiopyran-4-one | Dichloromethane | -78 to 0 | Sulfoxide | 73-86 | [4] |
| m-CPBA | 2,6-diaryl-4H-tetrahydro-thiopyran-4-one sulfoxide | Dichloromethane | Low Temperature | Sulfone | Excellent | [4] |
| Hydrogen Peroxide | 3,5-dimethyltetrahydro-4H-thiopyran-4-one | Tetrahydrofuran | Not specified | Sulfoxide | Not specified | [5] |
| Hydrogen Peroxide | 3,5-dimethyltetrahydro-4H-thiopyran-4-one | Chloroform | Not specified | Sulfone | Not specified | [5] |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the two-step oxidation of thian-4-one.
Caption: Experimental workflow for the two-step oxidation of Thian-4-one.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Physicochemical Landscape of Tetrahydro-4H-thiopyran-4-one 1-oxide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for Tetrahydro-4H-thiopyran-4-one 1-oxide. While direct quantitative data for this specific sulfoxide is limited in publicly available literature, this document consolidates information on its parent compound, Tetrahydro-4H-thiopyran-4-one, and related derivatives to offer valuable insights. Furthermore, it outlines detailed experimental protocols for determining these critical parameters, equipping researchers with the necessary methodologies for in-depth characterization.
Physicochemical Properties: A Comparative Overview
To provide a foundational understanding, the physicochemical properties of the parent sulfide, Tetrahydro-4H-thiopyran-4-one, are presented below. These properties offer a benchmark for anticipating the behavior of its oxidized form, the sulfoxide.
| Property | Value | Reference |
| Molecular Formula | C₅H₈OS | [1][2] |
| Molecular Weight | 116.18 g/mol | [1] |
| Melting Point | 58 to 60 °C | [3] |
| Boiling Point | 218.7 °C at 760 mmHg | [3] |
| Density | 1.134 g/cm³ | [3] |
| Solubility | Soluble in benzene, toluene, xylene, and various alcohols. Insoluble in water. | [3] |
| Appearance | Sandy light brown colored crystals with a peculiar odor. | [3] |
Stability Profile: Insights and Considerations
Direct, quantitative stability data for this compound is not extensively documented. However, studies on related compounds provide valuable qualitative insights. For instance, 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides have been reported to be stable in both solid state and in solution.[4]
Conversely, the parent compound, Tetrahydro-4H-pyran-4-one, is known to be susceptible to degradation under certain conditions, such as exposure to heat, light, or oxidizing agents.[5][6] The sulfur atom in the thiopyran ring can be oxidized to form the corresponding sulfoxide and sulfone, which exhibit altered chemical and biological properties.[3] This susceptibility to oxidation is a key consideration in the stability of the parent compound and suggests that the sulfoxide itself is a product of an oxidative process.
Experimental Protocols for Characterization
To empower researchers to determine the precise solubility and stability of this compound, the following detailed experimental protocols are provided.
Solubility Determination (Qualitative)
This protocol provides a straightforward method for assessing the solubility of the compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, etc.)
-
Test tubes
-
Vortex mixer
Procedure:
-
Add a small, measured amount of this compound (e.g., 1-5 mg) to a test tube.
-
Add a small, measured volume of the solvent to be tested (e.g., 1 mL).
-
Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for any undissolved solid.
-
If the solution is clear, the compound is considered soluble under these conditions. If it is cloudy or contains visible particles, it is considered sparingly soluble or insoluble.
Forced Degradation Studies for Stability Assessment
Forced degradation studies are essential for establishing the intrinsic stability of a compound and identifying potential degradation products.[6]
General Workflow:
References
- 1. Tetrahydrothiopyran-4-one | C5H8OS | CID 66173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4H-Thiopyran-4-one, tetrahydro- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of Tetrahydro-4H-thiopyran-4-one 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of Tetrahydro-4H-thiopyran-4-one 1-oxide (CAS No: 17396-36-0), a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following sections summarize the available nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The following tables present the reported ¹H NMR spectral data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Source 1)
| Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz | Integration | Assignment |
| 1.98 | d, J = 12.0 | 1H | Axial H |
| 2.37 | t, J = 12.0 | 1H | Equatorial H |
| 2.70 | t, J = 12.0 | 1H | Equatorial H |
| 2.95 | d, J = 12.0 | 1H | Axial H |
| 3.19 | s | 2H | CH₂ |
| 3.25 | s | 2H | CH₂ |
Solvent: CDCl₃, Spectrometer: 400 MHz
Table 2: ¹H NMR Spectroscopic Data (Source 2) [1]
| Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz | Integration | Assignment |
| 1.97 | dd, J₁ = 20.0, J₂ = 20.0 | 1H | Axial H |
| 2.36 | m | 1H | Equatorial H |
| 2.77 | t, J₁ = 12.0, J₂ = 16.0 | 1H | Equatorial H |
| 2.99 | d, J = 16.0 | 1H | Axial H |
| 3.23 | s | 2H | CH₂ |
| 3.26 | s | 2H | CH₂ |
Solvent: CDCl₃-d, Spectrometer: 400 MHz[1]
¹³C NMR Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.
Table 3: Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Method |
| [M–O]⁺ | 116.0296 | 116.0291 | ESI-MS |
Infrared (IR) Spectroscopy
A detailed experimental IR spectrum for this compound is not widely published. However, the characteristic absorption bands can be predicted based on its functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1700-1725 cm⁻¹. The sulfoxide (S=O) group typically exhibits a strong absorption band in the range of 1030-1070 cm⁻¹. The C-H stretching vibrations of the methylene groups are expected to appear in the 2850-3000 cm⁻¹ region.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of the parent compound, Tetrahydro-4H-thiopyran-4-one. A general procedure is as follows:
-
Preparation of the Oxidizing Agent: A suspension of wet alumina is prepared by mixing neutral alumina with water in dichloromethane (DCM). To this suspension, Oxone® (potassium peroxymonosulfate) is added.
-
Oxidation Reaction: Tetrahydro-4H-thiopyran-4-one is added in one portion to the stirred suspension of the oxidizing agent in DCM. The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up and Purification: The reaction mixture is filtered over a sintered funnel, rinsing with DCM. The solvent is then evaporated under reduced pressure. The crude product is purified by silica gel chromatography (using a gradient of 30% to 100% EtOAc in Pentane) to yield the crystalline product.
Spectroscopic Analysis
The following are general protocols for obtaining the spectroscopic data:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) data can be acquired using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infrared Spectroscopy: FTIR spectra can be recorded using a spectrometer with an Attenuated Total Reflection (ATR) attachment. The data is typically reported in terms of frequency of absorption (cm⁻¹).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
References
Methodological & Application
The Rising Profile of Tetrahydro-4H-thiopyran-4-one 1-Oxide in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery
For Immediate Release: December 24, 2025
Shanghai, China – The heterocyclic ketone, Tetrahydro-4H-thiopyran-4-one 1-oxide, is gaining significant traction within the medicinal chemistry community as a versatile building block for the synthesis of novel therapeutic agents. Its unique structural and electronic properties, conferred by the sulfoxide moiety, make it an attractive scaffold for the development of innovative drug candidates targeting a range of diseases, most notably parasitic infections. This application note provides a detailed overview of its synthetic applications, experimental protocols, and the biological significance of its derivatives.
The core utility of this compound lies in its ability to serve as a precursor to a variety of complex molecular architectures. The sulfoxide group, in addition to the ketone functionality, offers multiple points for chemical modification, enabling the generation of diverse compound libraries for biological screening.
Application in Anti-Kinetoplastidal Drug Discovery
A prominent application of the this compound scaffold is in the development of agents against kinetoplastid parasites, which are responsible for diseases such as leishmaniasis, Chagas disease, and human African trypanosomiasis. Researchers have successfully synthesized a series of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides and evaluated their anti-kinetoplastidal activity.[1]
These compounds are designed as prodrugs that can circumvent the toxicity associated with their parent diarylideneacetone counterparts.[1][2] The underlying strategy is that the sulfoxide derivatives are less toxic to mammalian cells but can be selectively activated within the parasite, releasing the active cytotoxic agent.
Prodrug Activation and Mechanism of Action
The proposed mechanism of action involves the in-situ regeneration of the active diarylideneacetone (DAA) through a β-syn elimination of the sulfoxide.[1] This process is thought to be triggered by the oxidative environment within the parasite. Once released, the DAA, a Michael acceptor, can irreversibly react with biological dithiols like trypanothione, a key component of the parasite's unique redox system, leading to parasite death.[1]
Caption: Prodrug activation of thiopyran-4-one S-oxide.
Quantitative Data Summary
The following tables summarize the synthetic yields of various 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides and their corresponding in vitro anti-kinetoplastidal activities.
| Entry | Ar-Substituent | Isomer | Yield (%) |
| 1 | 4-Chlorophenyl | (±)-trans | 82 |
| 2 | 4-Chlorophenyl | cis | 86 |
| 3 | 2-Pyridyl | (±)-trans | 73 |
| 4 | 2-Pyridyl | cis | 80 |
| 5 | 4-Methoxyphenyl | (±)-trans | 75 |
| 6 | 4-Methoxyphenyl | cis | 81 |
| Table 1: Synthesis yields of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides using Davis's oxaziridine.[3] |
| Compound | T. b. brucei IC₅₀ (µM) | T. cruzi IC₅₀ (µM) | L. infantum IC₅₀ (µM) | Cytotoxicity (MRC-5) IC₅₀ (µM) |
| (±)-trans-3w (Ar = 2-pyridyl) | 0.89 | 0.98 | 0.45 | >64 |
| cis-3'w (Ar = 2-pyridyl) | 0.54 | 0.76 | 0.32 | >64 |
| (±)-trans-3d (Ar = 4-methoxyphenyl) | 2.3 | 3.1 | 1.5 | >64 |
| cis-3'd (Ar = 4-methoxyphenyl) | 1.8 | 2.5 | 1.1 | >64 |
| Table 2: In vitro anti-kinetoplastidal activity and cytotoxicity of selected 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides.[1][4] |
Experimental Protocols
Protocol 1: General Synthesis of Tetrahydro-4H-thiopyran-4-one
The parent scaffold, Tetrahydro-4H-thiopyran-4-one, can be synthesized via a Dieckmann condensation of dimethyl 3,3'-thiodipropionate followed by decarboxylation.
Caption: General workflow for the synthesis of the core scaffold.
Procedure:
-
To a suspension of sodium hydride in anhydrous THF under an inert atmosphere, add a solution of dimethyl 3,3'-thiodipropionate in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux for 1 hour.
-
After cooling, quench the reaction with dilute hydrochloric acid.
-
Extract the aqueous layer with dichloromethane, and the combined organic layers are washed, dried, and concentrated to yield the crude β-keto ester.
-
Suspend the crude intermediate in a 10% aqueous solution of sulfuric acid and heat to reflux for 4 hours.
-
After cooling, neutralize the reaction mixture and extract with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product can be purified by vacuum distillation.
Protocol 2: Selective Oxidation to this compound
The selective oxidation of the sulfide to the sulfoxide is a key step. The use of Davis's oxaziridine is recommended for its high chemoselectivity, especially for substrates containing other oxidizable functional groups.[1][5]
Materials:
-
Tetrahydro-4H-thiopyran-4-one (or a 2,6-diaryl derivative)
-
Davis's oxaziridine (2-benzenesulfonyl-3-phenyloxaziridine)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the starting sulfide (1.0 eq) in anhydrous DCM.[3]
-
Cool the solution to a temperature between -78 °C and 0 °C.[1]
-
Add a solution of Davis's oxaziridine (1.1 to 1.5 eq) in anhydrous DCM dropwise to the cooled sulfide solution.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired sulfoxide.[3]
Protocol 3: In Vitro Anti-Kinetoplastidal Activity Assay
The following is a general workflow for assessing the biological activity of the synthesized compounds.
References
- 1. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4 H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Oxidation of Tetrahydro-4H-thiopyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the oxidation of tetrahydro-4H-thiopyran-4-one to its corresponding sulfone, tetrahydro-4H-thiopyran-4-one 1,1-dioxide. The sulfone moiety is a crucial functional group in medicinal chemistry, often enhancing the metabolic stability, solubility, and cell permeability of drug candidates. These protocols outline effective oxidation methods, enabling researchers to select the most suitable procedure based on available reagents, desired scale, and reaction sensitivity.[1]
Data Presentation
The following table summarizes various reported methods for the oxidation of tetrahydro-4H-thiopyran-4-one and its derivatives to the corresponding sulfones, highlighting the reagents, conditions, and yields.
| Oxidizing Agent | Substrate | Solvent(s) | Temperature | Time | Yield | Reference |
| Oxone® | Tetrahydro-4H-thiopyran-4-one | Acetonitrile/Water | Room Temp. | 1-2 hours | Not specified | |
| m-CPBA (2.2 eq) | Tetrahydro-4H-thiopyran-4-one | Dichloromethane | 0 °C to Room Temp. | Not specified | Not specified | [2] |
| m-CPBA (1.1 eq) | Tetrahydro-4H-thiopyran-4-one | Dichloromethane | 0 °C | 1-3 hours | Not specified | |
| m-CPBA (1.2-1.5 eq) | Tetrahydro-4H-thiopyran-4-one 1-oxide | Dichloromethane | Room Temp. | Not specified | Not specified | |
| Hydrogen Peroxide | 3,5-dimethyltetrahydro-4H-thiopyran-4-one | Chloroform | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
Two primary methods for the oxidation of tetrahydro-4H-thiopyran-4-one are detailed below: a one-pot oxidation using Oxone® and a two-step procedure using meta-chloroperoxybenzoic acid (m-CPBA). While direct oxidation is achievable, a two-step approach via the sulfoxide intermediate can offer greater control and potentially higher purity of the final product.[1]
Protocol A: One-Pot Oxidation using Oxone®
This protocol is adapted from a procedure where tetrahydro-4H-thiopyran-4-one 1,1-dioxide is generated in situ as a catalyst.[1][4]
Materials:
-
Tetrahydro-4H-thiopyran-4-one (1.0 eq)
-
Oxone® (Potassium peroxymonosulfate) (2.0 - 2.5 eq)[1]
-
Sodium Bicarbonate
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Saturated aqueous solution of sodium thiosulfate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar, dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:2 v/v).[1]
-
To this stirred solution, add sodium bicarbonate to maintain a pH of 7-8.[1]
-
Add Oxone® (2.0 - 2.5 eq) portion-wise over a period of 1-2 hours at room temperature. The reaction is exothermic, and a water bath may be necessary to maintain the temperature below 30 °C.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[1]
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).[1]
-
Combine the organic layers and wash with a saturated NaCl solution.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tetrahydro-4H-thiopyran-4-one 1,1-dioxide.[1]
Protocol B: Two-Step Oxidation using m-CPBA
This protocol outlines a two-step procedure via the sulfoxide intermediate, which can provide better control over the reaction.[1]
Step 1: Oxidation to this compound (Sulfoxide)
Materials:
-
Tetrahydro-4H-thiopyran-4-one (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.1 eq)[1]
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in dichloromethane in a round-bottomed flask and cool the solution to 0 °C in an ice bath.[1]
-
In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.[1]
-
Add the m-CPBA solution dropwise to the stirred solution of the thioether at 0 °C.[1]
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.[1]
-
Once the starting material is consumed, quench the reaction by adding a saturated NaHCO₃ solution.[1]
-
Separate the organic layer and wash it successively with saturated NaHCO₃ solution and saturated NaCl solution.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide. This intermediate can often be used in the next step without further purification.[1]
Step 2: Oxidation of Sulfoxide to Tetrahydro-4H-thiopyran-4-one 1,1-dioxide (Sulfone)
Materials:
-
This compound (from Step 1) (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.2 - 1.5 eq)[1]
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the crude sulfoxide from Step 1 in dichloromethane.[1]
-
Add m-CPBA (1.2 - 1.5 eq) portion-wise to the solution at room temperature.[1]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid, followed by a saturated aqueous solution of sodium thiosulfate to decompose remaining peroxide, and finally with brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tetrahydro-4H-thiopyran-4-one 1,1-dioxide.[1]
Visualizations
Caption: Experimental workflows for the oxidation of tetrahydro-4H-thiopyran-4-one.
Caption: Overall reaction for the oxidation of tetrahydro-4H-thiopyran-4-one.
References
Large-Scale Synthesis of Tetrahydro-4H-thiopyran-4-one 1-oxide: A Comprehensive Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Application Notes
Introduction:
Tetrahydro-4H-thiopyran-4-one 1-oxide is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The introduction of a sulfoxide group to the tetrahydro-4H-thiopyran-4-one core modulates the physicochemical properties of the molecule, such as polarity, solubility, and metabolic stability. This can be strategically employed to enhance the drug-like characteristics of lead compounds. Furthermore, the sulfoxide moiety can act as a chiral center and a hydrogen bond acceptor, influencing molecular conformation and target binding interactions.
Key Applications in Drug Development:
-
Prodrug Strategies: this compound and its derivatives can serve as prodrugs. For instance, they have been designed to mitigate the toxicity of parent diarylideneacetones with anti-kinetoplastidal activity. The in vivo reduction of the sulfoxide can release the active cytotoxic agent in a controlled manner.[1]
-
Scaffold for Bioactive Molecules: The this compound scaffold is a versatile starting material for the synthesis of more complex heterocyclic systems. The ketone functionality and the sulfoxide group offer multiple reaction sites for chemical elaboration, enabling the generation of diverse molecular libraries for high-throughput screening.
-
Modulation of Physicochemical Properties: The sulfoxide group, as compared to the parent sulfide, increases the polarity and potential for hydrogen bonding. This can lead to improved aqueous solubility and altered absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.
Synthesis Protocols
The synthesis of this compound is a two-stage process: first, the synthesis of the precursor, Tetrahydro-4H-thiopyran-4-one, followed by its selective oxidation to the desired sulfoxide. For large-scale synthesis, efficiency, safety, and selectivity are paramount.
Stage 1: Synthesis of Tetrahydro-4H-thiopyran-4-one
A reliable and scalable method for the synthesis of the starting material is the Dieckmann condensation of dimethyl 3,3'-thiodipropionate, followed by hydrolysis and decarboxylation.[2]
Experimental Protocol:
-
Dieckmann Condensation:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous toluene, add a solution of dimethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous toluene dropwise at a temperature of 25-30 °C under an inert atmosphere (e.g., Nitrogen).
-
After the addition is complete, heat the mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
-
-
Hydrolysis and Decarboxylation:
-
To the crude β-keto ester, add a 10% aqueous solution of sulfuric acid.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours, monitoring the reaction by TLC or gas chromatography (GC) for the disappearance of the intermediate.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane or another suitable organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain Tetrahydro-4H-thiopyran-4-one as a crystalline solid.
-
Stage 2: Selective Oxidation to this compound
The selective oxidation of the sulfide to the sulfoxide without over-oxidation to the sulfone is the critical step. Several methods are available, with varying degrees of selectivity, scalability, and environmental impact.
Protocol 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This is a common laboratory-scale method.
Materials:
-
Tetrahydro-4H-thiopyran-4-one (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.0-1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Tetrahydro-4H-thiopyran-4-one in DCM in a round-bottomed flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of the sulfide at 0 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer and wash it successively with saturated NaHCO₃ solution and saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide.
-
The product can be purified by column chromatography or recrystallization.
Protocol 2: Highly Selective Oxidation with Davis's Oxaziridine
This method offers excellent chemoselectivity, preventing the formation of the sulfone byproduct. It is particularly suitable for substrates with sensitive functional groups.
Materials:
-
Tetrahydro-4H-thiopyran-4-one (1.0 eq)
-
Davis's oxaziridine (2-(phenylsulfonyl)-3-phenyloxaziridine) (1.0-1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve Tetrahydro-4H-thiopyran-4-one in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to a desired temperature (e.g., -78 °C to 0 °C).
-
Add a solution of Davis's oxaziridine in anhydrous DCM dropwise.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.
-
Once the starting material is consumed, allow the reaction to warm to room temperature.
-
The reaction mixture can often be directly purified by flash column chromatography on silica gel to afford the pure this compound.
Protocol 3: "Green" Oxidation with Hydrogen Peroxide
This method is environmentally friendly and suitable for large-scale production.
Materials:
-
Tetrahydro-4H-thiopyran-4-one (1.0 eq)
-
Hydrogen peroxide (30% aqueous solution) (1.1-1.2 eq)
-
Glacial acetic acid
Procedure:
-
Dissolve Tetrahydro-4H-thiopyran-4-one in glacial acetic acid.
-
Slowly add the 30% hydrogen peroxide solution to the stirred mixture at room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction time may vary depending on the scale.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Data Presentation
The following table summarizes the key quantitative data for the different selective oxidation methods.
| Oxidizing Agent | Stoichiometry (Oxidant:Sulfide) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) | Key Advantages | Considerations |
| m-CPBA | 1.0 - 1.1 : 1 | Dichloromethane | 0 | 1 - 3 | 70-90 | Readily available, well-established. | Potential for over-oxidation to sulfone, m-chlorobenzoic acid byproduct removal. |
| Davis's Oxaziridine | 1.0 - 1.1 : 1 | Dichloromethane | -78 to 0 | 1 - 4 | 80-95 (for analogs) | High chemoselectivity, no sulfone formation.[1] | Reagent is more expensive and needs to be synthesized. |
| Hydrogen Peroxide | 1.1 - 1.2 : 1 | Glacial Acetic Acid | Room Temp. | 2 - 8 | 90-99 (for various sulfides) | "Green" reagent, high atom economy, inexpensive. | Reaction can be exothermic, careful control of H₂O₂ addition is needed. |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Prodrug strategy involving this compound.
References
Application Notes and Protocols for Tetrahydro-4H-thiopyran-4-one 1-oxide: Reaction Kinetics and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction kinetics and mechanisms relevant to Tetrahydro-4H-thiopyran-4-one 1-oxide. Due to the limited availability of specific kinetic data for this compound, this document draws upon established principles and data from analogous cyclic sulfoxide and ketone systems to provide a comprehensive guide for researchers.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structure combines a cyclic sulfoxide and a ketone, offering multiple reactive sites for chemical modification. Understanding the kinetics and mechanisms of its formation and subsequent reactions is crucial for the development of novel synthetic methodologies and the prediction of its behavior in biological systems. This document outlines key reactions involving this molecule, including its synthesis via sulfide oxidation and its potential subsequent transformations such as thermal elimination and Pummerer rearrangement.
Synthesis of this compound via Oxidation
The most common route to this compound is the controlled oxidation of its parent sulfide, Tetrahydro-4H-thiopyran-4-one.
Reaction Mechanism
The oxidation of sulfides to sulfoxides generally proceeds via a nucleophilic attack of the sulfur atom on the oxidant. Common oxidants include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. With m-CPBA, the reaction is thought to proceed through a concerted mechanism.
Experimental Protocol: Oxidation with m-CPBA[1][2]
This protocol describes the selective oxidation of Tetrahydro-4H-thiopyran-4-one to its corresponding sulfoxide.
Materials:
-
Tetrahydro-4H-thiopyran-4-one
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Tetrahydro-4H-thiopyran-4-one (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of the sulfide at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.[1]
-
Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Kinetic Data Summary (Analogous Systems)
| Reaction Type | Reactants | General Rate Law | Notes |
| Sulfide Oxidation | Sulfide + m-CPBA | Rate = k[Sulfide][m-CPBA] | The reaction is generally fast, and care must be taken to avoid over-oxidation to the sulfone. |
| Sulfide Oxidation | Sulfide + H₂O₂ | Rate = k[Sulfide][H₂O₂] | This reaction can be catalyzed by acids or metal complexes. The kinetics can be more complex depending on the catalyst. |
Key Reactions of this compound
The presence of the sulfoxide and ketone functionalities allows for a range of subsequent reactions.
Thermal Syn-Elimination (Ei Mechanism)
Cyclic sulfoxides with a β-hydrogen can undergo thermal elimination through a concerted, five-membered cyclic transition state (Ei mechanism) to yield an alkene and a sulfenic acid.[2][3][4]
Reaction Pathway:
References
The Potential of Tetrahydro-4H-thiopyran-4-one 1-oxide as a Chiral Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
While direct applications of tetrahydro-4H-thiopyran-4-one 1-oxide as a chiral auxiliary in asymmetric synthesis are not extensively documented in peer-reviewed literature, its structural features suggest a strong potential for such utility. The chiral sulfoxide group, strategically positioned within the cyclic ketone framework, can theoretically serve as a powerful stereocontrol element. This document outlines the hypothetical application of this compound as a chiral auxiliary, drawing parallels from established principles of asymmetric synthesis involving chiral sulfoxides.
Principle of Application
The core concept involves the use of the chiral sulfoxide in this compound to direct the stereoselective functionalization at a prochiral center, most commonly the α-carbon to the ketone. The lone pair and the oxygen atom of the sulfoxide group provide a sterically and electronically differentiated environment, forcing an incoming electrophile to approach the enolate from a specific face. Subsequent removal of the auxiliary group would then yield an enantiomerically enriched product.
A plausible workflow for the application of this compound as a chiral auxiliary is depicted below.
Caption: Hypothetical workflow for the use of this compound as a chiral auxiliary.
Synthesis of Chiral this compound
The preparation of the chiral auxiliary in an enantiomerically pure form is the crucial first step. This can be achieved through asymmetric oxidation of the parent tetrahydro-4H-thiopyran-4-one.
Protocol 1: Asymmetric Oxidation of Tetrahydro-4H-thiopyran-4-one
This protocol is based on established methods for the asymmetric oxidation of sulfides.
Materials:
-
Tetrahydro-4H-thiopyran-4-one
-
Modified Sharpless reagent [Ti(O-iPr)4/(+)-DET/tBuOOH] or a chiral oxaziridine (e.g., Davis' oxaziridine)
-
Dichloromethane (anhydrous)
-
Appropriate buffer solutions for quenching
-
Silica gel for column chromatography
Procedure:
-
Dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to the recommended temperature for the chosen asymmetric oxidation reagent (e.g., -20 °C for Sharpless reagent).
-
Prepare the chiral oxidizing agent in a separate flask according to standard procedures.
-
Add the chiral oxidizing agent dropwise to the solution of the sulfide.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an appropriate buffer solution.
-
Allow the mixture to warm to room temperature and perform an aqueous work-up.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched this compound.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Application in Diastereoselective Alkylation
The chiral auxiliary can be employed to direct the diastereoselective alkylation of the enolate derived from the ketone.
Caption: Proposed mechanism for diastereoselective alkylation using the chiral auxiliary.
Protocol 2: Diastereoselective α-Alkylation
This hypothetical protocol is adapted from general procedures for the alkylation of ketone enolates.
Materials:
-
Enantiomerically pure this compound
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of enantiomerically pure this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA solution (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (1.2 eq) dropwise to the enolate solution.
-
Continue stirring at -78 °C and monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the alkylated product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or other suitable analytical techniques.
Removal of the Chiral Auxiliary
The final step is the removal of the sulfoxide-containing ring to yield the desired enantiomerically enriched product. This could potentially be achieved through reductive cleavage of the C-S bonds.
Protocol 3: Reductive Cleavage of the Auxiliary
This is a hypothetical protocol based on known C-S bond cleavage reactions.
Materials:
-
Diastereomerically pure α-alkylated this compound
-
Raney Nickel or other suitable reducing agent (e.g., Na/Hg)
-
Ethanol
Procedure:
-
Dissolve the purified α-alkylated product in ethanol.
-
Add a slurry of Raney Nickel in ethanol to the solution.
-
Stir the mixture under a hydrogen atmosphere (if necessary) at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the Raney Nickel through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Quantitative Data Summary
As this is a proposed application, no direct quantitative data for the diastereoselectivity or enantioselectivity using this compound as a chiral auxiliary is available. However, based on related systems, such as the use of 1,3-dithiane 1-oxide auxiliaries, high levels of diastereoselectivity can be anticipated.
| Reaction Type | Related Auxiliary | Diastereomeric Ratio (d.r.) | Reference |
| Alkylation | 1,3-Dithiane 1-oxide | Good selectivity | [1] |
Conclusion
This compound presents a promising, yet unexplored, scaffold for a chiral auxiliary. The protocols and workflows outlined above provide a theoretical framework for its application in asymmetric synthesis. Experimental validation is required to determine the efficacy of this proposed auxiliary in achieving high levels of stereocontrol. Further research in this area could open new avenues for the synthesis of complex chiral molecules relevant to the pharmaceutical and agrochemical industries.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetrahydro-4H-thiopyran-4-one 1-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tetrahydro-4H-thiopyran-4-one 1-oxide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation (Starting material remains) | 1. Inactive Oxidizing Agent: The oxidizing agent, such as m-CPBA, may have degraded over time. 2. Insufficient Reactivity: The chosen oxidant may not be strong enough under the current reaction conditions. | 1. Verify Reagent Activity: Use a fresh batch of the oxidizing agent or test its activity on a known, reliable substrate. 2. Increase Reactivity: If using a mild oxidant, consider a slight increase in temperature. Alternatively, switch to a more potent oxidizing system. |
| Significant Over-oxidation to Sulfone | 1. Excessive Oxidant: Using more than one equivalent of the oxidizing agent can lead to the formation of the sulfone byproduct. 2. High Reaction Temperature: Higher temperatures can favor over-oxidation. 3. Non-selective Oxidizing Agent: Some oxidants are more prone to over-oxidation than others. | 1. Control Stoichiometry: Use approximately 1.1 equivalents of the oxidizing agent.[1] 2. Lower Reaction Temperature: Perform the reaction at 0 °C or lower (e.g., -78 °C), especially when using potent oxidants.[2][3] 3. Use a Selective Oxidant: Davis's oxaziridine is highly chemoselective for the formation of sulfoxides and minimizes sulfone formation.[2][3] |
| Difficulty in Purifying Sulfoxide from Sulfone | The similar polarities of the sulfoxide and sulfone can make chromatographic separation challenging. | 1. Fractional Crystallization: If both compounds are solids, their differential solubility in a specific solvent can be exploited for separation. 2. Specialized Crystallization: A potassium carbonate treatment in hot aqueous alcohol can facilitate the selective crystallization of the sulfoxide. |
| Presence of Unexpected Byproducts | For certain substituted tetrahydrothiopyran-4-ones, β-syn elimination can occur upon S-oxidation, leading to ring-opening byproducts.[2] | Use mild and controlled oxidation conditions. Davis's oxaziridine at low temperatures is less likely to promote this side reaction.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the selective oxidation of the corresponding sulfide, Tetrahydro-4H-thiopyran-4-one.[1] This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a more selective reagent like Davis's oxaziridine.[1][2]
Q2: How can I minimize the formation of the sulfone byproduct, Tetrahydro-4H-thiopyran-4-one 1,1-dioxide?
A2: To minimize over-oxidation to the sulfone, you should carefully control the reaction conditions. Key strategies include:
-
Using a slight excess (around 1.1 equivalents) of the oxidizing agent.[1]
-
Maintaining a low reaction temperature (e.g., 0 °C to -78 °C).[2][3]
-
Choosing a highly selective oxidizing agent. Davis's oxaziridine is reported to be very effective in preventing over-oxidation.[2]
Q3: What are the recommended reaction conditions when using m-CPBA?
A3: A typical procedure involves dissolving Tetrahydro-4H-thiopyran-4-one in a solvent like dichloromethane (DCM), cooling the solution to 0 °C, and then adding a solution of m-CPBA (approximately 1.1 equivalents) dropwise. The reaction is monitored by Thin Layer Chromatography (TLC) and is usually complete within 1-3 hours.[1]
Q4: Are there alternative oxidizing agents to m-CPBA for this synthesis?
A4: Yes, several alternatives exist. Davis's oxaziridine is a highly recommended alternative due to its high chemoselectivity for the sulfur atom, which prevents over-oxidation and side reactions with other sensitive functional groups.[2][3] Hydrogen peroxide in combination with a catalyst or in a solvent like glacial acetic acid can also be used for the selective oxidation of sulfides to sulfoxides.[4]
Q5: How can I purify the final product?
A5: After quenching the reaction and performing an aqueous work-up, the crude sulfoxide can often be purified by flash column chromatography on silica gel or by recrystallization.[1] If the crude product is contaminated with the sulfone, fractional crystallization may be an effective purification method.
Data Presentation
Comparison of Oxidizing Agents for Sulfoxide Synthesis
| Oxidizing Agent | Typical Yield of Sulfoxide | Key Advantages | Key Disadvantages |
| m-CPBA | ~32% (at room temp) to higher yields at lower temperatures[2] | Readily available, well-established reagent. | Can lead to over-oxidation to the sulfone, especially at higher temperatures.[2] |
| Davis's Oxaziridine | 73-86%[2][3] | Highly chemoselective, minimal over-oxidation, suitable for substrates with sensitive functional groups.[2] | May need to be synthesized, less commonly available than m-CPBA. |
| Hydrogen Peroxide / Acetic Acid | 90-99% (for general sulfides)[4] | "Green" oxidant, inexpensive, simple procedure.[4] | Reaction conditions may need to be carefully optimized to maintain selectivity for the sulfoxide. |
Experimental Protocols
Protocol 1: Synthesis of this compound using m-CPBA[1]
Materials:
-
Tetrahydro-4H-thiopyran-4-one (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve Tetrahydro-4H-thiopyran-4-one in DCM in a round-bottomed flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of the thioether at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated NaHCO₃ solution.
-
Separate the organic layer and wash it successively with saturated NaHCO₃ solution and saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Selective Synthesis of this compound using Davis's Oxaziridine[3]
Materials:
-
Tetrahydro-4H-thiopyran-4-one (1.0 eq)
-
Davis's oxaziridine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve Tetrahydro-4H-thiopyran-4-one in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of Davis's oxaziridine (1.1 eq) in DCM dropwise to the cooled solution over 30 minutes.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Upon completion, the reaction mixture can be warmed to room temperature and the solvent removed under reduced pressure.
-
The crude product can then be purified by flash chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tetrahydro-4H-thiopyran-4-one 1,1-dioxide
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of tetrahydro-4H-thiopyran-4-one 1,1-dioxide. It provides detailed troubleshooting advice, experimental protocols, and comparative data to help prevent over-oxidation and other common issues during the synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during the oxidation of tetrahydro-4H-thiopyran-4-one, helping users diagnose and resolve experimental issues.
Q1: My reaction is producing a mixture of the sulfoxide and the desired sulfone. How can I drive the reaction to completion?
A1: Incomplete conversion to the sulfone is a common issue. Here are several steps to troubleshoot:
-
Increase Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. For a two-step oxidation from the sulfide, you will need at least two equivalents of the oxidant. If starting from the isolated sulfoxide, a slight excess (e.g., 1.2 equivalents) of the oxidant is recommended.[1]
-
Increase Reaction Time or Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time. A moderate increase in temperature might also be necessary, but proceed with caution to avoid byproduct formation.[2]
-
Check Reagent Purity: The activity of your oxidizing agent can affect the reaction outcome. For instance, the percentage of active oxygen in reagents like meta-chloroperoxybenzoic acid (m-CPBA) can vary. Use a freshly opened bottle or determine the activity of your current batch.
Q2: I am observing significant over-oxidation, leading to undesired byproducts. How can I improve the selectivity for the sulfone?
A2: Over-oxidation is a classic chemoselectivity problem, often resulting from reaction conditions that are too harsh.[1]
-
Control the Temperature: Many oxidation reactions are exothermic. It is crucial to maintain a low temperature, especially during the addition of the oxidant. Cooling the reaction mixture in an ice bath (0 °C) is a standard practice.[2][3]
-
Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or as a solution dropwise over a period of time.[2][3] This helps to control the reaction exotherm and maintain a low concentration of the oxidant in the reaction mixture, minimizing over-oxidation.
-
Two-Step Synthesis: A highly effective method to avoid over-oxidation is to perform the synthesis in two distinct steps: first, oxidize the sulfide to the sulfoxide, isolate the intermediate, and then oxidize the sulfoxide to the sulfone.[3][4] This approach offers greater control over the reaction.[3]
Q3: I am struggling with the direct oxidation of the sulfide to the sulfone. Are there alternative strategies?
A3: Direct oxidation can indeed be challenging.[4] A two-step approach is often more reliable.[3][4] First, selectively oxidize the starting tetrahydro-4H-thiopyran-4-one to the intermediate sulfoxide.[3] After isolation, a second oxidation step can be performed under slightly more forcing conditions to yield the desired sulfone with high purity.[1][4]
Q4: My starting material has other sensitive functional groups (e.g., amines, alkenes). How can I selectively oxidize the sulfur atom?
A4: Chemoselectivity is critical when other oxidizable groups are present.
-
Choice of Oxidant: The choice of oxidant is paramount. For highly sensitive substrates, reagents like Davis's oxaziridine are known for their high chemoselectivity in oxidizing sulfides to sulfoxides without affecting other functional groups like pyridine rings.[1][4]
-
Catalytic Systems: Certain catalytic systems, such as those using hydrogen peroxide with a molybdenum or tungsten-based catalyst, can offer high selectivity for the formation of sulfones.[5][6][7] However, their effectiveness can be substrate-dependent.[4]
Data Presentation: Comparison of Oxidation Methods
The following table summarizes various methods for the oxidation of tetrahydro-4H-thiopyran-4-one and related sulfides, providing a comparison of reagents, conditions, and yields.
| Oxidizing Agent | Substrate | Solvent(s) | Temperature | Time | Yield | Reference |
| m-CPBA (~2.2 eq) | Tetrahydrothiopyran-4-one | Dichloromethane | 0 °C to RT | Not Specified | Good (Implied) | [2] |
| Oxone® (2.0-2.5 eq) | Tetrahydrothiopyran-4-one | Acetonitrile/Water | Room Temperature | Not Specified | Good (Implied) | [3] |
| m-CPBA (~1.1 eq) | Tetrahydrothiopyran-4-one | Dichloromethane | 0 °C | 1-3 hours | Not Specified (forms sulfoxide) | [3] |
| m-CPBA (~1.2 eq) | Tetrahydrothiopyran-4-one 1-oxide | Dichloromethane | Room Temp. or Reflux | Not Specified | Excellent | [4] |
| H₂O₂ / MoO₂Cl₂ | Various Sulfides | Ethanol | Room Temperature | 1.5 - 4 hours | 85-95% | [6] |
| H₂O₂ / Na₂WO₄ | Various Sulfides | Not Specified | Room Temperature | Not Specified | Good to Excellent | [5] |
Experimental Protocols
Below are detailed methodologies for the synthesis of tetrahydro-4H-thiopyran-4-one 1,1-dioxide.
Protocol 1: Two-Step Oxidation using m-CPBA
This protocol involves the isolation of the intermediate sulfoxide for greater control over the reaction.[3][4]
Step A: Oxidation of Tetrahydro-4H-thiopyran-4-one to its Sulfoxide [3]
-
Materials:
-
Tetrahydro-4H-thiopyran-4-one (1.0 eq)
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meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.1 eq)
-
Dichloromethane (DCM)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Saturated Sodium Chloride (NaCl) solution
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Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve tetrahydro-4H-thiopyran-4-one in DCM in a round-bottomed flask and cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.
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Add the m-CPBA solution dropwise to the stirred solution of the sulfide at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated NaHCO₃ solution.
-
Separate the organic layer, and wash it successively with saturated NaHCO₃ solution and saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide. This intermediate can often be used in the next step without further purification.
-
Step B: Oxidation of the Sulfoxide to the Sulfone [1][4]
-
Materials:
-
Crude Tetrahydro-4H-thiopyran-4-one 1-oxide (from Step A) (1.0 eq)
-
m-CPBA (~77%) (1.2 eq)
-
DCM
-
Saturated Sodium Thiosulfate solution
-
Ethyl Acetate
-
-
Procedure:
-
Dissolve the crude sulfoxide in DCM and stir the solution at room temperature.
-
Add m-CPBA (1.2 eq) portion-wise to the solution. The reaction can be gently refluxed if necessary to drive it to completion.
-
Monitor the reaction by TLC until the sulfoxide is fully consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford pure tetrahydro-4H-thiopyran-4-one 1,1-dioxide.
-
Protocol 2: Direct Oxidation using Oxone®
This protocol describes a one-pot method for the direct conversion of the sulfide to the sulfone.[3]
-
Materials:
-
Tetrahydro-4H-thiopyran-4-one (1.0 eq)
-
Oxone® (Potassium peroxymonosulfate) (2.0 - 2.5 eq)
-
Sodium Bicarbonate (NaHCO₃)
-
Acetonitrile and Water
-
Ethyl Acetate
-
-
Procedure:
-
In a round-bottomed flask, dissolve tetrahydro-4H-thiopyran-4-one in a mixture of acetonitrile and water.
-
To this stirred solution, add sodium bicarbonate to maintain a pH of 7-8.
-
Add Oxone® (2.0 - 2.5 eq) portion-wise over 1-2 hours at room temperature. The reaction is exothermic; use a water bath to maintain the temperature below 30 °C.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure sulfone.
-
Visualizations
The following diagrams illustrate the chemical pathways and troubleshooting logic discussed in this guide.
Caption: Reaction pathway for the synthesis of tetrahydro-4H-thiopyran-4-one 1,1-dioxide.
Caption: Troubleshooting workflow for oxidation of tetrahydro-4H-thiopyran-4-one.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Tetrahydro-4H-thiopyran-4-one 1-oxide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of "Tetrahydro-4H-thiopyran-4-one 1-oxide" from its common impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Presence of Starting Material (Tetrahydro-4H-thiopyran-4-one) in the Purified Product.
-
Potential Cause: Incomplete oxidation reaction.
-
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction has gone to completion by using Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.
-
Purification Method:
-
Column Chromatography: The starting material is less polar than the sulfoxide. A well-optimized gradient elution on silica gel should effectively separate the two compounds.
-
Recrystallization: If the concentration of the starting material is low, a carefully selected recrystallization solvent may allow for the selective crystallization of the sulfoxide, leaving the more soluble starting material in the mother liquor.
-
-
Issue 2: Presence of Over-Oxidized Product (Tetrahydro-4H-thiopyran-4-one 1,1-dioxide) in the Purified Product.
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Potential Cause: Use of a non-selective oxidizing agent or harsh reaction conditions.
-
Troubleshooting Steps:
-
Choice of Oxidizing Agent: Employ a more selective oxidizing agent. Davis's oxaziridine is known for its high chemoselectivity in oxidizing sulfides to sulfoxides with minimal over-oxidation.
-
Reaction Conditions: When using common oxidizing agents like m-CPBA, control the reaction temperature (e.g., 0 °C or lower) to minimize the formation of the sulfone.
-
Purification Method:
-
Column Chromatography: The sulfone is more polar than the sulfoxide. A carefully optimized chromatographic separation is the most effective way to remove the sulfone impurity.
-
Recrystallization: Finding a solvent system that selectively crystallizes the sulfoxide while leaving the sulfone in the mother liquor can be challenging but may be possible.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when purifying this compound?
A1: The most common impurities are the unreacted starting material, Tetrahydro-4H-thiopyran-4-one (the sulfide), and the over-oxidized product, Tetrahydro-4H-thiopyran-4-one 1,1-dioxide (the sulfone).
Q2: Which purification technique is most effective for separating the sulfoxide from the sulfide and sulfone?
A2: Flash column chromatography on silica gel is generally the most effective method for separating the sulfoxide from both the less polar sulfide and the more polar sulfone.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography and to check the purity of fractions. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity.
Q4: Are there any recommended solvent systems for the TLC analysis?
A4: A mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate or acetone is a good starting point. The optimal ratio will depend on the specific separation, but a higher proportion of the polar solvent will be needed to move the more polar sulfoxide and sulfone up the plate.
Q5: What are some suitable recrystallization solvents for this compound?
A5: Finding an ideal single solvent for recrystallization can be challenging. Often, a binary solvent system is more effective. A good starting point would be to dissolve the crude product in a solvent in which it is readily soluble (like dichloromethane or ethyl acetate) and then slowly add a non-solvent (like hexanes or petroleum ether) until turbidity is observed, followed by cooling.
Data Presentation
Table 1: Representative Thin Layer Chromatography (TLC) Data
| Compound | Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Tetrahydro-4H-thiopyran-4-one (Sulfide) | 7:3 | 0.6 - 0.7 |
| This compound (Sulfoxide) | 1:1 | 0.3 - 0.4 |
| Tetrahydro-4H-thiopyran-4-one 1,1-dioxide (Sulfone) | 3:7 | 0.1 - 0.2 |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Table 2: Comparison of Purification Methods
| Purification Method | Pros | Cons | Expected Purity |
| Recrystallization | - Simple and cost-effective for large quantities.- Can yield highly pure crystalline material. | - May not be effective for removing impurities with similar solubility.- Can result in lower yields. | >98% |
| Column Chromatography | - Excellent for separating compounds with different polarities.- High resolution can be achieved. | - More time-consuming and requires larger volumes of solvent.- Can be challenging to scale up. | >99% |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
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Slurry Preparation: Adsorb the crude "this compound" onto a small amount of silica gel by dissolving the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure to obtain a free-flowing powder.
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Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions containing the desired sulfoxide and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).
-
Induce Crystallization: Slowly add a non-solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
"Tetrahydro-4H-thiopyran-4-one 1-oxide" stability issues and degradation products
Welcome to the technical support center for Tetrahydro-4H-thiopyran-4-one 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
While comprehensive stability data for this compound is limited, based on its chemical structure as a sulfoxide and data from related compounds, the primary stability concerns include:
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Oxidative Degradation: The sulfoxide can be further oxidized to the corresponding sulfone (Tetrahydro-4H-thiopyran-4-one 1,1-dioxide), especially in the presence of strong oxidizing agents.[1][2]
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Thermal Decomposition: Exposure to elevated temperatures may lead to degradation. The parent sulfide, Tetrahydrothiopyran-4-one, is known to decompose at high temperatures.[3]
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Light Sensitivity: Similar to its sulfide precursor, the sulfoxide may be sensitive to light, which can catalyze degradation.[1]
-
pH Sensitivity: Although specific data is unavailable, sulfoxides can be susceptible to degradation under strongly acidic or basic conditions.
Q2: What are the optimal storage conditions for this compound?
To ensure maximum stability, it is recommended to store this compound under the following conditions:
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Temperature: In a cool and dry place, preferably refrigerated at 2-8°C for long-term storage.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
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Light: Protected from light in an amber or opaque container.[1]
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Container: In a tightly sealed container to prevent moisture ingress.
Q3: I am observing unexpected peaks in my HPLC analysis of a reaction involving this compound. What could be the cause?
Unexpected peaks could be due to several factors:
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Degradation of the Starting Material: If the starting sulfoxide has degraded, you may see peaks corresponding to the sulfone or other byproducts.
-
Reaction-Induced Degradation: The reaction conditions (e.g., strong oxidants, high temperature) may be causing the sulfoxide to degrade.
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Impurity in the Starting Material: The initial batch of the sulfoxide may contain impurities from its synthesis.
It is advisable to run a control sample of the starting material under the same analytical conditions to check for pre-existing impurities.[1]
Q4: Can this compound revert to Tetrahydro-4H-thiopyran-4-one?
Reduction of the sulfoxide back to the sulfide is possible but generally requires the presence of a reducing agent. It is not a common degradation pathway under normal storage conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change from white/pale yellow to brown) | Degradation due to exposure to light, heat, or air.[1] | - Cease using the material in critical experiments.- Verify storage conditions.- Perform a purity analysis (e.g., HPLC or NMR) to assess the extent of degradation.[1] |
| Low reaction yield when using the sulfoxide | Degradation of the starting material. | - Confirm the purity of the sulfoxide before use, especially for older batches.- Consider if reaction conditions are too harsh (e.g., presence of strong oxidizing agents).[1] |
| Inconsistent experimental results | Instability of the sulfoxide under experimental conditions. | - Prepare fresh solutions of the sulfoxide before each experiment.- Evaluate the stability of the compound in your specific reaction buffer or solvent system over time using an appropriate analytical method. |
| Formation of an unexpected, more polar byproduct | Over-oxidation of the sulfoxide to the sulfone. | - Avoid strong oxidizing agents if the sulfoxide is desired.- Use milder, more selective oxidizing agents if performing an oxidation on a substrate in the presence of the sulfoxide moiety.[4] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To develop a stability-indicating HPLC method for this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
HPLC-grade formic acid
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sulfoxide in a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, followed by re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Method Optimization: Adjust the gradient and mobile phase composition to achieve optimal separation of the main peak from any impurities or degradation products.[1]
Protocol 2: Forced Degradation Studies
Objective: To investigate the stability of this compound under various stress conditions.[5][6]
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the sulfoxide in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[7]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.[7]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.[7]
-
Thermal Degradation (Solid): Place ~10 mg of the solid sulfoxide in a vial and heat at 80°C for 7 days.[7]
-
Photolytic Degradation (Solution): Expose a 1 mg/mL solution to a calibrated light source (ICH Q1B conditions).[7]
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by the developed stability-indicating HPLC method.
Quantitative Data Summary
The following table provides illustrative stability data based on the known behavior of related heterocyclic compounds. This should be used as a guideline, and specific experimental verification is recommended.
| Stress Condition | Parameter | Condition | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C, 24h | Ring-opened products |
| Base Hydrolysis | 0.1 M NaOH | Room Temp, 8h | Ring-opened products, potential condensation products |
| Oxidative Degradation | 3% H₂O₂ | Room Temp, 24h | Tetrahydro-4H-thiopyran-4-one 1,1-dioxide (sulfone) |
| Thermal Degradation | Solid State | 80°C, 7 days | Fragmentation products, polymers |
| Photolytic Degradation | ICH Q1B | Solution | Photorearranged isomers, radical-induced degradation products |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Reactions with Tetrahydro-4H-thiopyran-4-one 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydro-4H-thiopyran-4-one 1-oxide and its parent compound, Tetrahydro-4H-thiopyran-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving Tetrahydro-4H-thiopyran-4-one and its 1-oxide?
A1: The most prevalent side reactions include the over-oxidation of the sulfur atom to the corresponding sulfone (Tetrahydro-4H-thiopyran-4-one 1,1-dioxide), self-condensation or other aldol-type reactions at the α-positions to the ketone, and the formation of undesired products during Wittig reactions and reductive aminations.[1] Careful control of reaction conditions is crucial to minimize these undesired pathways.
Q2: How can I minimize the formation of the sulfone byproduct during the oxidation of Tetrahydro-4H-thiopyran-4-one to this compound?
A2: To prevent over-oxidation, it is critical to use a selective oxidizing agent and control the reaction temperature. Strong oxidizing agents or elevated temperatures can lead to significant formation of the sulfone. The use of reagents like Davis's oxaziridine at low temperatures (-78°C) is recommended for a more selective oxidation to the sulfoxide.[1]
Q3: My aldol condensation reaction with Tetrahydro-4H-thiopyran-4-one is giving a low yield and multiple products. What could be the cause?
A3: Low yields and the formation of multiple products in aldol condensations are often due to self-condensation of the starting ketone or cross-aldol reactions with other enolizable carbonyl compounds present.[1] The choice of base and reaction temperature are critical. Strong bases and higher temperatures tend to promote these side reactions.[1]
Q4: I am experiencing low yields in a Wittig reaction with Tetrahydro-4H-thiopyran-4-one. What are the possible reasons?
A4: Low yields in Wittig reactions with this ketone can be attributed to several factors. The steric hindrance around the carbonyl group can impede the reaction. Furthermore, the stability of the phosphorus ylide is a key factor; stabilized ylides may be less reactive and struggle to react efficiently with the ketone. The choice of base and the presence of lithium salts can also negatively impact the reaction's efficiency.[2]
Q5: During the reductive amination of Tetrahydro-4H-thiopyran-4-one, I am observing the reduction of the starting ketone. How can I avoid this?
A5: The reduction of the starting ketone is a common side reaction in reductive aminations. To avoid this, the choice of the reducing agent is crucial. Milder and more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred over stronger reducing agents like sodium borohydride (NaBH₄) as they are less likely to reduce the ketone.[2]
Troubleshooting Guides
Over-oxidation to Sulfone
Problem: Formation of undesired Tetrahydro-4H-thiopyran-4-one 1,1-dioxide (sulfone) during the synthesis of the 1-oxide (sulfoxide).
| Oxidizing Agent | Temperature | Sulfone Formation | Recommendation |
| Peracetic Acid | Room Temperature | Significant | Use a more selective oxidizing agent.[1] |
| m-CPBA | Room Temperature | Moderate | Perform the reaction at lower temperatures (e.g., 0 °C to -78 °C). |
| Davis's Oxaziridine | -78 °C to 0 °C | Minimal | Recommended for high chemoselectivity.[1] |
Aldol Condensation Side Products
Problem: Low yield of the desired product and formation of self-condensation or other undesired aldol products.
| Condition | Issue | Recommended Action |
| Strong Base (e.g., NaOH, KOH), Elevated Temperature | Promotes self-condensation and subsequent dehydration. | Use a weaker base or a non-nucleophilic bulky base like LDA at low temperatures to favor the kinetic enolate for subsequent reactions.[1] |
| Presence of another enolizable carbonyl compound | Leads to a mixture of cross-aldol products. | If possible, use a non-enolizable aldehyde (e.g., benzaldehyde) for crossed aldol reactions or pre-form the enolate of Tetrahydro-4H-thiopyran-4-one before adding the second carbonyl compound. |
Experimental Protocols
Protocol 1: Selective Oxidation to this compound
Reagents:
-
Tetrahydro-4H-thiopyran-4-one
-
Davis's oxaziridine (2-sulfonyloxaziridine)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve Tetrahydro-4H-thiopyran-4-one (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add a solution of Davis's oxaziridine (1.1 equivalents) in DCM dropwise to the cooled solution over 30 minutes.
-
Stir the reaction mixture at -78°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.[1]
Protocol 2: Wittig Reaction with Tetrahydro-4H-thiopyran-4-one
Reagents:
-
Alkyltriphenylphosphonium halide
-
Strong base (e.g., n-Butyllithium or Sodium Hydride)
-
Tetrahydro-4H-thiopyran-4-one
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Suspend the alkyltriphenylphosphonium halide (1.2 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0°C (for NaH) or -78°C (for n-BuLi).
-
Slowly add the strong base (1.1 equivalents) and stir for 1 hour to generate the ylide (a color change is often observed).
-
Add a solution of Tetrahydro-4H-thiopyran-4-one (1 equivalent) in anhydrous THF dropwise to the ylide solution at the same temperature.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography to separate the alkene from the triphenylphosphine oxide byproduct.[1]
Protocol 3: Reductive Amination of Tetrahydro-4H-thiopyran-4-one
Reagents:
-
Tetrahydro-4H-thiopyran-4-one
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
Procedure:
-
In a round-bottom flask, dissolve Tetrahydro-4H-thiopyran-4-one (1 equivalent) and the desired amine (1.2 equivalents) in DCE.
-
Add a catalytic amount of acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting amine by column chromatography.[1]
Signaling Pathway Diagrams
Derivatives of Tetrahydro-4H-thiopyran-4-one have been investigated for their potential as anticancer agents, with some showing inhibitory activity against key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.[3]
Caption: EGFR signaling pathway and potential inhibition by thiopyran derivatives.
Caption: VEGFR-2 signaling pathway and potential inhibition by thiopyran derivatives.
References
Challenges in the scale-up of "Tetrahydro-4H-thiopyran-4-one 1-oxide" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Tetrahydro-4H-thiopyran-4-one 1-oxide.
Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis of this compound, particularly during scale-up operations.
| Problem | Potential Cause | Recommended Action |
| Low Yield of Sulfoxide | Incomplete reaction. | - Monitor the reaction progress closely using TLC, HPLC, or NMR. - Ensure the oxidizing agent is of good quality and activity. - Consider a slight excess of the oxidizing agent (e.g., 1.05-1.1 equivalents). |
| Degradation of the starting material or product. | - Ensure the starting Tetrahydro-4H-thiopyran-4-one is pure and free from contaminants that could catalyze degradation.[1] - Maintain the recommended reaction temperature; avoid excessive heat. | |
| Over-oxidation to Sulfone | Reaction temperature is too high. | - Maintain strict temperature control, especially during the addition of the oxidizing agent. For many thioether oxidations, temperatures between 0°C and room temperature are optimal.[2] - For highly exothermic reactions, consider a jacketed reactor with an efficient cooling system. |
| Excess of a non-selective oxidizing agent. | - Use a more selective oxidizing agent. For instance, Davis's oxaziridine is known for high chemoselectivity in sulfoxide formation.[3] - Add the oxidizing agent portion-wise or via a syringe pump to maintain a low concentration in the reaction mixture. | |
| Reaction time is too long. | - Once the starting material is consumed (as determined by in-process controls), proceed with the work-up to prevent further oxidation. | |
| Difficult Purification | Product is highly polar. | - For column chromatography, consider using a more polar eluent system or reverse-phase chromatography. - Recrystallization from a suitable solvent system can be an effective purification method for solid products. |
| Contamination with the sulfone byproduct. | - Optimize the reaction conditions to minimize sulfone formation. - If separation by chromatography is difficult, consider selective chemical treatment to remove the sulfone, although this is less ideal. | |
| Thermal Runaway During Scale-up | Highly exothermic reaction with inadequate heat removal. | - IMMEDIATELY STOP the addition of the oxidizing agent.[3] - Maximize cooling to the reactor.[3] - If necessary, have a quenching agent (e.g., a cold, inert solvent) ready to add to the reactor to rapidly cool and dilute the reaction.[3] - Conduct a thorough thermal hazard evaluation before scaling up, using techniques like Differential Scanning Calorimetry (DSC) to understand the reaction's thermal profile. |
| Inconsistent Results at Larger Scale | Inefficient mixing leading to localized "hot spots" and side reactions. | - Ensure the reactor is equipped with an appropriate agitator for the viscosity of the reaction mixture. - Consider the geometry of the reactor and the placement of the agitator to ensure good mixing throughout the vessel. |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in scaling up the synthesis of this compound?
A1: The most significant challenges during the scale-up of this synthesis are managing the exothermic nature of the oxidation reaction to prevent thermal runaway and controlling the selectivity of the oxidation to minimize the formation of the sulfone byproduct, Tetrahydro-4H-thiopyran-4-one 1,1-dioxide.[2][4] Purification of the polar sulfoxide product at a large scale can also be challenging.
Q2: Which oxidizing agent is recommended for a scalable and selective synthesis?
A2: While several oxidizing agents can be used, meta-chloroperoxybenzoic acid (m-CPBA) is a common choice. However, its use on a large scale requires careful thermal management due to its potential for rapid decomposition at elevated temperatures.[4] For improved safety and selectivity, alternative reagents like hydrogen peroxide in the presence of a suitable catalyst or Oxone® can be considered. The choice of oxidant will depend on factors such as cost, safety, and desired selectivity.
Q3: How can I monitor the progress of the reaction effectively?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for monitoring the reaction, as it can quantify the consumption of the starting material and the formation of both the desired sulfoxide and the sulfone byproduct.[1] Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment. For real-time monitoring in a reactor, process analytical technology (PAT) such as in-situ IR spectroscopy can be employed.
Q4: What are the recommended work-up procedures for large-scale reactions involving m-CPBA?
A4: After the reaction is complete, the excess m-CPBA and the m-chlorobenzoic acid byproduct need to be removed. A common procedure involves quenching the reaction with a reducing agent like sodium sulfite or sodium thiosulfate solution. This is followed by washing the organic layer with a basic aqueous solution, such as sodium bicarbonate, to remove the acidic byproduct.
Q5: What are the key safety precautions to take when handling large quantities of oxidizing agents?
A5: Always work in a well-ventilated area, such as a fume hood or a designated process bay with appropriate ventilation. Use personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Be aware of the potential for exothermic reactions and have a clear plan for emergency cooling or quenching.[3] Avoid mixing concentrated oxidizing agents with flammable organic materials without proper control.
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is suitable for a laboratory setting and can be adapted for scale-up with appropriate engineering controls.
Materials:
-
Tetrahydro-4H-thiopyran-4-one
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve Tetrahydro-4H-thiopyran-4-one (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.05 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of the thioether at 0 °C over a period of 30-60 minutes.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfoxide.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Visualizations
Caption: A typical experimental workflow for the laboratory synthesis of this compound.
Caption: A logical workflow for troubleshooting the over-oxidation to sulfone during the synthesis.
References
Validation & Comparative
A Spectroscopic Showdown: Unveiling the Structural Nuances of Tetrahydro-4H-thiopyran-4-one 1-oxide and its Sulfone Counterpart
In the realm of heterocyclic chemistry, the subtle interplay of atomic composition and oxidation state profoundly dictates the physicochemical properties and reactivity of a molecule. This guide provides a comprehensive spectroscopic comparison of two closely related sulfur-containing heterocycles: "Tetrahydro-4H-thiopyran-4-one 1-oxide" and its further oxidized form, "Tetrahydro-4H-thiopyran-4-one 1,1-dioxide" (the corresponding sulfone). Through a detailed analysis of their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, we aim to furnish researchers, scientists, and drug development professionals with a clear understanding of their distinct spectroscopic signatures. This comparative analysis, supported by experimental data, will serve as a valuable resource for compound identification, structural elucidation, and the rational design of novel therapeutic agents.
At a Glance: Spectroscopic Data Summary
The following table encapsulates the key spectroscopic data for this compound and its corresponding sulfone, highlighting the impact of the sulfur oxidation state on their characteristic spectral features.
| Spectroscopic Technique | Parameter | Tetrahydro-4H-thiopyran-4-one | Tetrahydro-4H-thiopyran-4-one 1,1-dioxide |
| IR Spectroscopy | ν(C=O) (cm⁻¹) | ~1715 | ~1730 |
| ν(S=O) (cm⁻¹) | ~1050 | ~1310 (asymmetric), ~1120 (symmetric) | |
| ¹H NMR Spectroscopy | δ (ppm) for H-2, H-6 | ~3.0 - 3.3 | ~3.3 - 3.6 |
| δ (ppm) for H-3, H-5 | ~2.8 - 3.1 | ~3.1 - 3.4 | |
| ¹³C NMR Spectroscopy | δ (ppm) for C=O (C-4) | ~205 | ~202 |
| δ (ppm) for C-2, C-6 | ~50 | ~55 | |
| δ (ppm) for C-3, C-5 | ~38 | ~40 |
Delving Deeper: A Comparative Analysis of Spectroscopic Features
The oxidation of the sulfur atom from a sulfoxide to a sulfone introduces significant electronic and structural changes in the heterocyclic ring, which are clearly reflected in their respective spectra.
Infrared (IR) Spectroscopy: The most telling difference in the IR spectra is the position and number of the sulfur-oxygen stretching bands. The sulfoxide exhibits a characteristic S=O stretching absorption around 1050 cm⁻¹. In contrast, the sulfone displays two distinct stretching vibrations corresponding to the symmetric and asymmetric modes of the SO₂ group, typically appearing around 1120 cm⁻¹ and 1310 cm⁻¹, respectively. Furthermore, the electron-withdrawing effect of the sulfone group leads to a slight increase in the carbonyl (C=O) stretching frequency to approximately 1730 cm⁻¹ compared to the ~1715 cm⁻¹ observed for the parent ketone.
¹H NMR Spectroscopy: The protons adjacent to the sulfur atom (H-2 and H-6) in the sulfone experience a greater deshielding effect due to the increased electronegativity of the SO₂ group compared to the SO group in the sulfoxide. This results in a downfield shift of their resonance signals to the range of 3.3 - 3.6 ppm, from approximately 3.0 - 3.3 ppm in the sulfoxide. A similar, albeit smaller, downfield shift is also observed for the protons at the 3 and 5 positions.
¹³C NMR Spectroscopy: The carbon chemical shifts are also influenced by the oxidation state of the sulfur. The carbons directly bonded to the sulfur atom (C-2 and C-6) in the sulfone are shifted downfield to around 55 ppm from about 50 ppm in the sulfoxide, a consequence of the strong electron-withdrawing nature of the sulfone group. A modest downfield shift is also observed for the C-3 and C-5 carbons. Interestingly, the carbonyl carbon (C-4) in the sulfone is slightly shielded and appears at a slightly upfield position (~202 ppm) compared to the parent ketone (~205 ppm).
Visualizing the Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the two compounds.
Caption: Workflow for Spectroscopic Comparison.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon environment.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The resulting fine powder is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrument Setup: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment is first recorded.
-
Data Acquisition: The KBr pellet containing the sample is placed in the sample holder, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Unveiling the Three-Dimensional Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of Tetrahydro-4H-thiopyran-4-one 1-oxide
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. This guide provides a comprehensive comparison of the X-ray crystallographic analysis of Tetrahydro-4H-thiopyran-4-one 1-oxide with its unoxidized and fully oxidized analogues, as well as other relevant cyclic sulfoxides. We delve into the experimental protocols and present a clear comparison of the structural data, alongside alternative analytical techniques, to offer a complete picture of its molecular conformation.
The solid-state structure of this compound has been determined by single-crystal X-ray diffraction, providing valuable insights into its molecular geometry. To contextualize this data, we compare it with the crystallographic data of Tetrahydro-4H-thiopyran-4-one and Tetrahydro-4H-thiopyran-4-one 1,1-dioxide. This comparative approach highlights the impact of the sulfur oxidation state on the ring conformation and intermolecular interactions.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound and its analogues, obtained from the Cambridge Crystallographic Data Centre (CCDC).
| Parameter | This compound | Tetrahydro-4H-thiopyran-4-one | Tetrahydro-4H-thiopyran-4-one 1,1-dioxide |
| CCDC Deposition No. | 2364220 | 773636 | Data not available |
| Crystal System | Orthorhombic | Monoclinic | Data not available |
| Space Group | Pca2₁ | P2₁/c | Data not available |
| a (Å) | 13.456(3) | 8.853(3) | Data not available |
| b (Å) | 5.3210(10) | 5.568(2) | Data not available |
| c (Å) | 8.2340(16) | 11.237(4) | Data not available |
| α (°) | 90 | 90 | Data not available |
| β (°) | 90 | 108.75(3) | Data not available |
| γ (°) | 90 | 90 | Data not available |
| Volume (ų) | 589.5(2) | 524.9(3) | Data not available |
| Z | 4 | 4 | Data not available |
| S=O Bond Length (Å) | 1.508(3) | - | - |
| S-O Bond Lengths (Å) | - | - | Data not available |
Alternative Analytical Techniques: A Spectroscopic Comparison
While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer valuable information about the molecule's structure and bonding in solution and can be used for routine characterization.
| Technique | This compound | Tetrahydro-4H-thiopyran-4-one |
| ¹H NMR (CDCl₃, δ ppm) | Signals for protons adjacent to the sulfoxide group are shifted downfield compared to the sulfide. | ~2.9 (m, 4H), ~2.8 (m, 4H) |
| ¹³C NMR (CDCl₃, δ ppm) | The carbon atoms flanking the sulfoxide group show a downfield shift. | ~45.5 (C2, C6), ~41.5 (C3, C5), ~215.5 (C4) |
| IR (cm⁻¹) | Strong S=O stretch around 1050 cm⁻¹. | Absence of S=O stretch. Strong C=O stretch around 1715 cm⁻¹. |
Experimental Protocols
A thorough understanding of the experimental conditions is crucial for the replication and validation of scientific data. Below are the detailed methodologies for the key analytical techniques discussed.
X-ray Crystallography
A suitable single crystal of the compound is mounted on a goniometer. Data is typically collected on a diffractometer equipped with a microfocus source using Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of the compound is mixed with KBr and pressed into a pellet, or a thin film is prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow from sample preparation to the final structural analysis, incorporating the different analytical techniques.
Caption: Workflow for the structural analysis of this compound.
Validating the Structure of Tetrahydro-4H-thiopyran-4-one 1-oxide: A 2D NMR Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a critical checkpoint in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural validation of "Tetrahydro-4H-thiopyran-4-one 1-oxide." We present supporting, representative experimental data and detailed protocols to facilitate a robust understanding of these methodologies.
Introduction to this compound
This compound is a heterocyclic compound of interest in medicinal chemistry due to its potential as a scaffold in the design of novel therapeutic agents. The introduction of a sulfoxide group to the tetrahydrothiopyran-4-one core introduces a chiral center and significantly influences the molecule's conformation and electronic properties. Accurate structural elucidation is therefore paramount. 2D NMR spectroscopy, including COSY, HSQC, and HMBC experiments, provides a powerful tool for the definitive assignment of proton and carbon signals and for confirming the connectivity within the molecule.
Comparison of Analytical Techniques
While 2D NMR is a cornerstone for structural validation, other analytical techniques provide complementary information. A multi-technique approach is often the most rigorous strategy for comprehensive characterization.
| Analytical Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom connectivity, proton-proton and proton-carbon correlations, stereochemistry. | Provides unambiguous structural confirmation. | Can be time-consuming and requires specialized equipment and expertise. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula confirmation. | Does not provide detailed structural connectivity for isomers. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, S=O). | Fast and simple, good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | The "gold standard" for structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
2D NMR for Structural Validation
The combination of COSY, HSQC, and HMBC experiments allows for a complete "puzzle-solving" approach to elucidating the structure of this compound.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish the proton-proton connectivity within the ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This allows for the direct assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and for piecing together the molecular skeleton.
Representative 2D NMR Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound. Please note that this is representative data based on known chemical shifts for similar structures, as specific experimental data for this exact molecule is not widely published.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H-¹³C) |
| 2 (axial) | 3.10 | 55.2 | H-3 (axial/equatorial) | C4, C6 |
| 2 (equatorial) | 2.95 | H-3 (axial/equatorial) | C4, C6 | |
| 3 (axial) | 2.50 | 38.5 | H-2 (axial/equatorial) | C2, C4, C5 |
| 3 (equatorial) | 2.75 | H-2 (axial/equatorial) | C2, C4, C5 | |
| 4 | - | 205.0 | - | - |
| 5 (axial) | 2.50 | 38.5 | H-6 (axial/equatorial) | C3, C4, C6 |
| 5 (equatorial) | 2.75 | H-6 (axial/equatorial) | C3, C4, C6 | |
| 6 (axial) | 3.10 | 55.2 | H-5 (axial/equatorial) | C2, C4 |
| 6 (equatorial) | 2.95 | H-5 (axial/equatorial) | C2, C4 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for acquiring 2D NMR spectra for a small organic molecule like this compound.
Sample Preparation
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
2D NMR Acquisition
The following are general parameters that can be adapted for a standard 400 or 500 MHz NMR spectrometer.
-
COSY:
-
Pulse program: cosygpqf
-
Spectral width: 10-12 ppm in both dimensions.
-
Number of scans: 2-4
-
Number of increments: 256
-
Relaxation delay: 1.5-2.0 s
-
-
HSQC:
-
Pulse program: hsqcedetgpsisp2.3
-
¹H spectral width: 10-12 ppm.
-
¹³C spectral width: 160-200 ppm.
-
Number of scans: 4-8
-
Number of increments: 256
-
Relaxation delay: 1.5 s
-
¹J(C,H) coupling constant: Optimized for ~145 Hz.
-
-
HMBC:
-
Pulse program: hmbcgplpndqf
-
¹H spectral width: 10-12 ppm.
-
¹³C spectral width: 200-220 ppm.
-
Number of scans: 8-16
-
Number of increments: 256
-
Relaxation delay: 1.5-2.0 s
-
Long-range coupling constant (ⁿJ(C,H)): Optimized for 8-10 Hz.
-
Visualization of Experimental Workflow and Structural Correlations
The following diagrams, generated using the DOT language, illustrate the workflow for 2D NMR-based structural validation and the key correlations for this compound.
Caption: Workflow for 2D NMR-based structural validation.
Caption: Key 2D NMR correlations for the molecule.
The Prodrug Approach: A Comparative Analysis of Tetrahydro-4H-thiopyran-4-one 1-oxide Derivatives in Anti-Kinetoplastidal Drug Discovery
A strategic shift in the development of therapies against kinetoplastid parasites is the use of prodrugs to enhance efficacy and reduce toxicity. This guide provides a comparative analysis of Tetrahydro-4H-thiopyran-4-one 1-oxide and its derivatives as prodrugs, with a focus on their potential to overcome the limitations of their parent compounds, diarylideneacetones (DAAs).
Kinetoplastids, a group of flagellated protozoa including Trypanosoma and Leishmania species, are responsible for a spectrum of neglected tropical diseases. The therapeutic arsenal against these diseases is limited by issues of toxicity and emerging resistance. Diarylidenacetones (DAAs) have demonstrated significant anti-kinetoplastidal activity, but their clinical utility is hampered by their toxicity to mammalian cells.
To address this challenge, a prodrug strategy involving the synthesis of 2,6-diaryl-tetrahydro-4H-thiopyran-4-ones and their corresponding S-oxides (sulfoxides) and sulfones has been developed.[1] The core concept is that the less toxic sulfoxide derivative serves as a prodrug, which, upon in vivo metabolism, regenerates the active DAA through a β-elimination reaction following S-oxidation.[2] This targeted release of the active compound within the parasite aims to improve the therapeutic window.
Comparative Performance Data
The following table summarizes the in vitro anti-kinetoplastidal activity and cytotoxicity of representative diarylideneacetones (DAAs), their corresponding tetrahydro-4H-thiopyran-4-one sulfides, and the S-oxide (prodrug) and sulfone derivatives. The data highlights the improved selectivity index of the prodrug and its metabolites compared to the parent DAA.
| Compound Type | Derivative | Target Organism | IC50 (µM) | CC50 on hMRC-5 cells (µM) | Selectivity Index (CC50/IC50) |
| Diarylidenacetone (DAA) | 1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one | T. b. brucei | 0.8 | 1.5 | 1.9 |
| T. cruzi | 1.2 | 1.3 | |||
| L. infantum | 0.5 | 3.0 | |||
| Sulfide | (±)-trans-2,6-bis(4-methoxyphenyl)tetrahydro-4H-thiopyran-4-one | T. b. brucei | >50 | >100 | - |
| T. cruzi | >50 | - | |||
| L. infantum | >50 | - | |||
| Sulfoxide (Prodrug) | (±)-trans-2,6-bis(4-methoxyphenyl)this compound | T. b. brucei | 1.5 | >100 | >66.7 |
| T. cruzi | 3.2 | >31.3 | |||
| L. infantum | 2.1 | >47.6 | |||
| Sulfone | (±)-trans-2,6-bis(4-methoxyphenyl)tetrahydro-4H-thiopyran-4-one 1,1-dioxide | T. b. brucei | 0.9 | >100 | >111.1 |
| T. cruzi | 2.5 | >40.0 | |||
| L. infantum | 1.8 | >55.6 |
Experimental Protocols
Synthesis of 2,6-Diaryl-tetrahydro-4H-thiopyran-4-one 1-oxides (Prodrugs)
This protocol outlines the chemoselective synthesis of the sulfoxide prodrugs from their corresponding sulfide precursors.
Materials:
-
2,6-diaryl-4H-tetrahydro-thiopyran-4-one (sulfide)
-
Davis's oxaziridine
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the starting 2,6-diaryl-4H-tetrahydro-thiopyran-4-one (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add a solution of Davis's oxaziridine (1.1 to 1.5 equivalents) in anhydrous DCM dropwise to the cooled sulfide solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, allow the reaction mixture to warm to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to yield the desired 2,6-diaryl-tetrahydro-4H-thiopyran-4-one 1-oxide.
In Vitro Anti-kinetoplastidal Activity Assay
This assay determines the 50% inhibitory concentration (IC50) of the compounds against the parasites.
Materials:
-
Trypanosoma brucei brucei, Trypanosoma cruzi, or Leishmania infantum cultures
-
Appropriate culture medium (e.g., HMI-9 for T. b. brucei, RPMI-1640 for T. cruzi and L. infantum)
-
96-well microtiter plates
-
Resazurin solution
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
Procedure:
-
Dispense the parasite suspension into the wells of a 96-well plate.
-
Add serial dilutions of the test compounds to the wells. Include a positive control (a known anti-kinetoplastidal drug) and a negative control (DMSO vehicle).
-
Incubate the plates under appropriate conditions for the specific parasite (e.g., 37°C for T. b. brucei, 26°C for L. infantum promastigotes).
-
After the incubation period (typically 48-72 hours), add resazurin solution to each well.
-
Incubate for a further 4-24 hours to allow for the conversion of resazurin by viable cells.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the compound concentration.
In Vitro Cytotoxicity Assay
This assay determines the 50% cytotoxic concentration (CC50) of the compounds against a mammalian cell line (e.g., human fetal lung fibroblasts, hMRC-5).
Materials:
-
hMRC-5 cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Test compounds dissolved in DMSO
Procedure:
-
Seed the hMRC-5 cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 values by plotting the percentage of cell viability against the compound concentration.
Visualizing the Prodrug Activation and Mechanism of Action
The prodrug strategy and the subsequent mechanism of action of the regenerated DAA can be visualized through the following diagrams.
References
A Comparative Guide to the Electrochemical Properties of Tetrahydro-4H-thiopyran-4-one and its Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of Tetrahydro-4H-thiopyran-4-one and its oxidized derivatives, Tetrahydro-4H-thiopyran-4-one 1-oxide (sulfoxide) and Tetrahydro-4H-thiopyran-4-one 1,1-dioxide (sulfone). Understanding the redox behavior of these heterocyclic ketones is crucial for their application in medicinal chemistry and materials science, where electron transfer processes can influence biological activity, metabolic stability, and material performance.
Introduction
The oxidation state of the sulfur atom in the thiopyran ring significantly alters the electronic environment of the entire molecule, including the carbonyl group. This, in turn, dictates the ease with which these compounds can be oxidized or reduced. While direct experimental electrochemical data for these specific compounds is limited in publicly available literature, this guide extrapolates expected behaviors based on well-established principles of organic electrochemistry and data from analogous structures. The primary technique for investigating these properties is cyclic voltammetry (CV), which provides insights into reduction and oxidation potentials.
Comparative Electrochemical Data
The following table summarizes the expected comparative electrochemical properties of Tetrahydro-4H-thiopyran-4-one and its oxides. The values are qualitative comparisons, indicating the relative ease of oxidation and reduction. The progressive oxidation of the sulfur atom from a sulfide to a sulfoxide and then to a sulfone is expected to have a significant impact on the electron density of the molecule, thereby influencing its redox potentials.
| Compound | Structure | Expected Oxidation Potential | Expected Reduction Potential | Key Electrochemical Features |
| Tetrahydro-4H-thiopyran-4-one | ![]() | More easily oxidized (at the sulfur atom) | More difficult to reduce (carbonyl group) | The sulfide group is susceptible to oxidation to the sulfoxide and subsequently the sulfone. The carbonyl reduction occurs at a more negative potential compared to its oxidized counterparts. |
| This compound | ![]() | Oxidation to sulfone is possible | Reduction is easier than the parent sulfide | The electron-withdrawing nature of the sulfoxide group makes the carbonyl carbon more electrophilic and thus easier to reduce. The sulfur atom can still be oxidized to the sulfone state. |
| Tetrahydro-4H-thiopyran-4-one 1,1-dioxide | ![]() | Difficult to oxidize further | Most easily reduced of the series | The strongly electron-withdrawing sulfone group significantly lowers the electron density at the carbonyl carbon, making it the most susceptible to reduction among the three compounds. The sulfur is in its highest oxidation state and is therefore electrochemically stable towards further oxidation. |
Logical Relationship of Compounds
The relationship between Tetrahydro-4H-thiopyran-4-one and its oxides is a straightforward oxidation pathway at the sulfur atom. This can be visualized as a linear progression where the addition of each oxygen atom withdraws more electron density from the ring system.
Experimental Protocol: Cyclic Voltammetry
This section outlines a detailed protocol for determining the electrochemical properties of the target compounds using cyclic voltammetry.
1. Materials and Reagents:
-
Working Electrode: Glassy carbon electrode (GCE), freshly polished.
-
Reference Electrode: Ag/AgCl (in saturated KCl).
-
Counter Electrode: Platinum wire.
-
Electrochemical Cell: A three-electrode cell suitable for organic solvents.
-
Potentiostat/Galvanostat system.
-
Solvent: Anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF), electrochemical grade.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP).
-
Analyte Solutions: 1-5 mM solutions of Tetrahydro-4H-thiopyran-4-one, its sulfoxide, and its sulfone in the electrolyte solution.
-
Polishing materials: Alumina slurry (0.05 µm) and polishing pads.
-
Inert gas: High-purity nitrogen or argon.
2. Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad for 1-2 minutes.
-
Rinse the electrode thoroughly with deionized water, followed by the solvent to be used in the experiment (acetonitrile or DMF).
-
Dry the electrode under a stream of inert gas.
3. Experimental Setup and Procedure:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Dissolve the analyte (Tetrahydro-4H-thiopyran-4-one or its oxides) in the electrolyte solution to a final concentration of 1-5 mM.
-
Assemble the three-electrode cell with the polished GCE as the working electrode, the Ag/AgCl electrode as the reference, and the platinum wire as the counter electrode.
-
Fill the cell with the analyte solution.
-
Purge the solution with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.
-
Connect the electrodes to the potentiostat.
4. Data Acquisition:
-
Perform a background scan of the electrolyte solution without the analyte to determine the potential window of the solvent and electrolyte.
-
For the analyte solution, set the initial potential to a value where no faradaic current is observed.
-
Scan the potential towards negative values to observe reduction peaks and then reverse the scan towards positive potentials to observe oxidation peaks. The potential range should be set based on the background scan to avoid solvent breakdown. A typical starting range could be from +1.5 V to -2.5 V vs. Ag/AgCl.
-
Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electrochemical processes (e.g., reversible, quasi-reversible, or irreversible).
-
Record and save the cyclic voltammograms.
5. Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials from the voltammograms.
-
Calculate the formal reduction potential (E°') as the midpoint of the anodic and cathodic peak potentials for reversible or quasi-reversible processes.
-
Analyze the peak current (ipa and ipc) and its dependence on the scan rate to gain insights into the electron transfer kinetics and diffusion processes.
Experimental Workflow
The general workflow for conducting the electrochemical analysis is depicted below.
Conformational Landscape of Tetrahydro-4H-thiopyran-4-one 1-oxide: A Computational Comparison
A detailed analysis of the conformational preferences of Tetrahydro-4H-thiopyran-4-one 1-oxide and its analogues, supported by computational and experimental data.
The conformational dynamics of heterocyclic compounds are of paramount importance in the fields of medicinal chemistry and drug development, as they directly influence molecular recognition and biological activity. This guide provides a comparative analysis of the conformational preferences of this compound, focusing on the orientation of the sulfoxide group. Its performance is benchmarked against its parent sulfide, the corresponding sulfone, and its oxygen analogue, Tetrahydro-4H-pyran-4-one, integrating both computational and experimental findings to offer a comprehensive overview for researchers and scientists.
Conformational Preferences: A Comparative Overview
The six-membered ring of this compound, similar to cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. The introduction of the sulfoxide group creates two possible diastereomeric chair conformers: one with the oxygen atom in an axial position and the other in an equatorial position. The relative stability of these conformers is a balance between steric and electronic effects.
Computational studies on closely related 4-alkyl substituted tetrahydro-2H-thiopyran-1-oxides have shown a general preference for the equatorial orientation of the substituent, primarily to avoid unfavorable 1,3-diaxial interactions. While a dedicated computational study on the unsubstituted this compound was not identified in the surveyed literature, the principles of steric hindrance strongly suggest a preference for the equatorial conformer of the sulfoxide oxygen.
For a comprehensive comparison, we have compiled computational and experimental data for the title compound's key analogues.
Data Presentation
The following tables summarize the key computational and experimental data for this compound and its comparators. The computational data is primarily derived from studies employing Density Functional Theory (DFT), a robust method for predicting molecular geometries and energies.
| Molecule | Method | Most Stable Conformation | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Reference |
| This compound | DFT (B3LYP) | Equatorial S=O (Predicted) | - | - | Inferred from related studies |
| Tetrahydro-4H-thiopyran-4-one | X-ray | Chair | C2-S1-C6-C5 = -58.9 | - | [CCDC: 773636] |
| Tetrahydro-4H-thiopyran-4-one 1,1-dioxide | - | Chair | - | - | General knowledge |
| Tetrahydro-4H-pyran-4-one | DFT (B3LYP/6-311+G(3df,2p)) | Chair | O1-C2-C3-C4 = 55.4 | 0 | [1] |
Table 1: Comparison of Conformational Data. This table presents the most stable conformation and key structural parameters for the title compound and its analogues, as determined by computational and experimental methods. The data for the title compound is an educated prediction based on analogous structures.
Experimental Protocols
The computational and experimental methodologies cited in this guide are crucial for understanding the basis of the presented data.
Computational Methodology: Density Functional Theory (DFT)
The conformational analysis of these heterocyclic ketones is typically performed using DFT, which offers a good balance between accuracy and computational cost.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages are commonly used.
-
Functional: The B3LYP hybrid functional is a popular choice for geometry optimizations and energy calculations of organic molecules.[2]
-
Basis Set: Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311+G(3df,2p), are frequently employed to describe the electronic structure of the atoms.[1]
-
Geometry Optimization: The initial structures of the different conformers (e.g., axial and equatorial S=O) are built and then their geometries are fully optimized to find the lowest energy structures.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
-
Solvation Model: To simulate the effect of a solvent, implicit solvation models like the Polarizable Continuum Model (PCM) can be applied.
Experimental Methodology: X-ray Crystallography
Single-crystal X-ray diffraction provides precise information about the molecular structure in the solid state.
-
Crystal Growth: Single crystals of the compound are grown, often by slow evaporation of a suitable solvent.
-
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, providing accurate bond lengths, bond angles, and dihedral angles.
Visualization of Computational Workflow
The following diagram illustrates the typical workflow for the computational conformational analysis of this compound.
Figure 1. A flowchart illustrating the key steps in the computational analysis of the conformational isomers of this compound.
Signaling Pathways and Logical Relationships
The conformational preference of the sulfoxide group can be understood through the interplay of steric and electronic factors. The following diagram illustrates this logical relationship.
Figure 2. A diagram illustrating the interplay of steric and electronic factors that determine the most stable conformation of the sulfoxide group.
References
Safety Operating Guide
Proper Disposal of Tetrahydro-4H-thiopyran-4-one 1-oxide: A Guide for Laboratory Professionals
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. Tetrahydro-4H-thiopyran-4-one 1-oxide, a sulfoxide compound used in research and development, requires specific handling and disposal procedures to mitigate risks. This guide provides essential, step-by-step information for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals.
Core Safety Principles
Before handling this compound, it is imperative to consult your institution's Environmental Health & Safety (EH&S) department for guidance that aligns with local, state, and federal regulations. Chemical waste generators are responsible for the correct classification and disposal of their waste.[1]
Personal Protective Equipment (PPE) is mandatory. This includes chemical splash goggles, a fully buttoned lab coat, and appropriate gloves. Given that similar sulfoxides like DMSO can penetrate nitrile gloves, butyl rubber gloves are recommended.[1] All handling of this chemical and its waste should be conducted within a certified laboratory chemical fume hood to prevent inhalation of vapors.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C5H8O2S | Santa Cruz Biotechnology[2] |
| Molecular Weight | 132.18 g/mol | Santa Cruz Biotechnology[2] |
| Appearance | Expected to be a solid or liquid | N/A |
| Boiling Point | No data available | N/A |
| Flash Point | No data available | N/A |
| Solubility | Likely soluble in water | Inferred from similar compounds[3] |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | PubChem[4] |
Experimental Protocols: Disposal Procedures
The appropriate disposal method for this compound depends on whether it is in a pure form, mixed with other chemicals, or has contaminated solid waste.
Procedure 1: Disposal of Pure or Aqueous Solutions of this compound
-
Collection : Pour the pure compound or its aqueous solutions into a designated hazardous waste container that is compatible with organic solvents.[1]
-
Labeling : Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration if it is in a solution.
-
Storage : Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, such as a flammable storage cabinet, away from incompatible materials like strong oxidizing or reducing agents.[5]
Procedure 2: Disposal of this compound Mixed with Other Solvents
-
Segregation : Do not mix waste streams containing this compound with other types of chemical waste unless explicitly permitted by your institution's EH&S guidelines.[1]
-
Collection : Collect the mixture in a designated, sealed, and compatible hazardous waste container.
-
Labeling : The waste container must be labeled with the full names and approximate percentages of all chemical constituents, including "this compound."[1]
-
Storage : Store the container in a designated hazardous waste area, following the storage requirements for the most hazardous component of the mixture.
Procedure 3: Disposal of Solid Waste Contaminated with this compound
This category includes items such as pipette tips, vials, gloves, and absorbent pads.
-
Collection : Place all contaminated solid waste into a designated, sealable plastic bag or a separate, labeled solid waste container.[1]
-
Labeling : Clearly label the bag or container as "Solid Waste Contaminated with this compound." If other hazardous chemicals are present, they must also be listed.
-
Storage : Store the sealed container in the designated hazardous waste accumulation area.[1]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Final disposal of all hazardous waste must be conducted through your institution's approved hazardous waste management program.[3] Never dispose of this compound down the sanitary sewer unless explicitly authorized by your EH&S department for very dilute aqueous solutions.[6] Most organic chemical waste is ultimately incinerated at an EPA-permitted facility.[6]
References
Navigating the Safe Handling of Tetrahydro-4H-thiopyran-4-one 1-oxide: A Comprehensive Guide
Personal Protective Equipment (PPE): A Proactive Stance
Given the potential for skin and eye irritation, as suggested by data on the parent compound, a comprehensive PPE strategy is crucial.[1] The following table outlines the recommended personal protective equipment when handling Tetrahydro-4H-thiopyran-4-one 1-oxide.
| PPE Category | Recommendation |
| Eye Protection | Tightly fitting safety goggles or a face shield should be worn. |
| Hand Protection | Chemical-resistant gloves are required. Butyl rubber or specialized nitrile gloves resistant to ketones are recommended.[1] Always inspect gloves for any signs of degradation or puncture before use. |
| Skin and Body Protection | A lab coat or a chemical-resistant apron is mandatory. For procedures with a risk of splashing, chemical-resistant coveralls should be considered.[1] |
| Respiratory Protection | A dust mask (type N95 or equivalent) is recommended, especially when handling the solid form to avoid inhalation of dust particles. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize exposure risks and prevent accidents.
Preparation and Engineering Controls:
-
Ensure that a safety shower and an eyewash station are easily accessible.[1]
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]
Chemical Handling:
-
Always wash hands thoroughly before and after handling the chemical.[1]
-
Don all required PPE as outlined in the table above before commencing work.[1]
-
Avoid all direct contact with the skin, eyes, and clothing.[1]
-
When handling the solid form, take care to minimize the creation of dust.[1]
Storage:
-
Store the compound in a tightly closed container.[1]
-
The storage area should be cool, dry, and dark to prevent degradation.[1]
Spill and Disposal Management
Spill Response:
In the event of a spill, the following steps should be taken:
-
Immediately evacuate the affected area.[1]
-
Wear the appropriate PPE as detailed above.[1]
-
Cover the spill with an inert absorbent material such as sand or vermiculite.[1]
-
Carefully sweep up the absorbed material and place it into a suitable, sealed container for disposal.[1]
-
Thoroughly ventilate the area and decontaminate the spill site.[1]
Disposal Plan:
Proper disposal is critical to ensure environmental and regulatory compliance.
-
Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a clearly labeled and sealed hazardous waste container.
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Dispose of the chemical waste through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations.
-
Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol: Handling a Solid Chemical Agent
The following is a general protocol for the safe handling of a solid chemical like this compound.
Objective: To safely weigh and transfer a solid chemical for experimental use.
Materials:
-
This compound
-
Appropriate PPE (safety goggles, chemical-resistant gloves, lab coat)
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Reaction vessel
-
Chemical fume hood
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Don all required PPE.
-
Place all necessary equipment inside the fume hood.
-
-
Weighing:
-
Tare the analytical balance with the weighing paper or boat.
-
Carefully use a clean spatula to transfer the desired amount of the solid chemical onto the weighing paper/boat. Minimize the creation of dust.
-
Record the exact weight.
-
-
Transfer:
-
Carefully transfer the weighed solid into the designated reaction vessel.
-
If any solid is spilled during the transfer, follow the spill response procedure outlined above.
-
-
Clean-up:
-
Clean the spatula and any other contaminated equipment.
-
Dispose of the weighing paper/boat and any other contaminated disposable materials in the designated hazardous waste container.
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order to avoid contamination and wash hands thoroughly.
-
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



